5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYUUPMPGDIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359502 | |
| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-94-2 | |
| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole from Benzamidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a valuable heterocyclic compound in medicinal chemistry, starting from benzamidoxime. The synthesis involves a two-step process: the acylation of benzamidoxime followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis proceeds through two key transformations:
-
O-Acylation of Benzamidoxime: Benzamidoxime is first reacted with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, to form the intermediate O-(chloroacetyl)benzamidoxime. This step is crucial for introducing the chloromethyl group precursor.
-
Cyclodehydration: The O-acylated intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step can be achieved through various methods, including thermal heating or microwave irradiation.[1][2]
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound from benzamidoxime.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Please note that specific yields may vary depending on the reaction scale and purification method.
| Step | Reactants | Reagents & Solvents | Temperature | Reaction Time | Product | Yield |
| 1. O-Acylation | Benzamidoxime, Chloroacetyl Chloride | Dichloromethane (DCM), Triethylamine (TEA) | 0 °C to Room Temp | 2-4 hours | O-(chloroacetyl)benzamidoxime | High |
| 2. Cyclodehydration | O-(chloroacetyl)benzamidoxime | Toluene | Reflux | 8-12 hours | This compound | Good to Excellent[3] |
Detailed Experimental Protocols
Step 1: Synthesis of O-(chloroacetyl)benzamidoxime
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzamidoxime (1.0 eq).
-
Solvent and Base Addition: Dissolve the benzamidoxime in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise to the solution while stirring.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(chloroacetyl)benzamidoxime. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the crude O-(chloroacetyl)benzamidoxime from the previous step into a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add toluene to the flask.
-
Cyclodehydration: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The cyclization can also be effectively carried out using microwave irradiation, which can significantly reduce the reaction time.[1]
-
Monitoring: Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.
Caption: Logical flow of the synthesis of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 1,2,4-Oxadiazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1][2] Its significance often lies in its function as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive exploration of the core reaction mechanisms involved in the synthesis of the 1,2,4-oxadiazole ring, presents quantitative data for key methods, and offers detailed experimental protocols.
Core Reaction Mechanisms
The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two major synthetic pathways: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4][5]
1. Synthesis from Amidoximes and Acylating Agents
The most versatile and widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, ester, or anhydride.[3][6][7] The general mechanism proceeds in two fundamental stages: the initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the aromatic heterocycle.[3][8]
The first step is the nucleophilic attack of the amidoxime on the activated carbonyl group of the acylating agent to form an O-acylamidoxime intermediate.[6][8] This intermediate can either be isolated or generated in situ.[3][9] The subsequent and often rate-limiting step is the cyclodehydration of this intermediate, which involves the removal of a water molecule to close the ring.[10] This cyclization is typically promoted by thermal means (heating in a high-boiling solvent) or by using a base.[8][9][10]
Modern protocols have been developed to streamline this process into efficient one-pot syntheses, avoiding the need to isolate the O-acylamidoxime intermediate.[2][9] These methods often employ activating agents for carboxylic acids, such as carbodiimides (EDC, DCC) or the Vilsmeier reagent, or utilize superbase media like NaOH or KOH in DMSO to facilitate the reaction at room temperature.[2][9]
2. 1,3-Dipolar Cycloaddition
An alternative and classical approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[2][11] Nitrile oxides are typically unstable and are generated in situ, commonly from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes.[12]
Once formed, the nitrile oxide reacts with a nitrile, where the oxygen of the nitrile oxide adds to the carbon of the nitrile, and the carbon of the nitrile oxide adds to the nitrogen of the nitrile, forming the five-membered ring in a single, concerted step. A significant competing side reaction in this method is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[10] To minimize this, the reaction is often performed using the nitrile as the solvent or in a large excess.[10]
Data Presentation: Comparison of Synthetic Protocols
The choice of synthetic method can significantly impact reaction efficiency, time, and substrate scope. The following tables summarize quantitative data from various reported protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Table 1: Synthesis via Amidoxime Acylation and Cyclization
| Acylating Agent | Cyclization Conditions | Solvent | Time | Yield (%) | Reference |
| Carboxylic Acid / EDC | Reflux | Dioxane | 12 h | 60-85 | [2] |
| Carboxylic Acid / CDI | 110 °C | DMF | 2 h | 70-95 | [8] |
| Carboxylic Acid Ester | NaOH (powdered) | DMSO | 4-24 h | 11-90 | [2][9] |
| Acyl Chloride | TBAF | THF | 1-16 h | 75-98 | [2][9] |
| Acyl Chloride | K₂CO₃ / Microwave | None | 5-10 min | 80-92 | [4] |
| Carboxylic Acid / T3P® | 80 °C | Ethyl Acetate | 3 h | 65-90 | [2] |
Table 2: One-Pot Synthesis Protocols
| Reactants | Reagents/Catalyst | Solvent | Time | Yield (%) | Reference |
| Nitrile, Hydroxylamine, Carboxylic Acid | Vilsmeier Reagent | CH₂Cl₂ | 3 h | 61-93 | [4][9] |
| Amidoxime, Aldehyde | NaOH | DMSO | 12 h | 27-76 | [13] |
| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave | None | 10-15 min | 75-90 | [12] |
| Amidoxime, Carboxylic Acid Ester | NaOH (powdered) | DMSO | 4-24 h | 11-90 | [2] |
Experimental Protocols
Detailed methodologies are provided for two common and effective synthetic procedures.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [2]
This protocol describes the direct synthesis from an amidoxime and a carboxylic acid ester at room temperature.
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Cold Water
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,4-oxadiazole.
-
Protocol 2: Microwave-Assisted Synthesis from an Amidoxime and an Acyl Chloride [4]
This protocol utilizes microwave irradiation to accelerate the cyclization process.
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable solid support (e.g., NH₄F/Al₂O₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (for workup)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix the substituted amidoxime and potassium carbonate.
-
Add the substituted acyl chloride to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for 5-15 minutes. Optimization of time and temperature may be required.
-
After cooling to room temperature, add DCM or THF to the vessel and stir.
-
Filter the mixture to remove the inorganic salts.
-
Wash the solid residue with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 1,2,4-oxadiazole.
-
References
- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Method 1: Two-Step Synthesis from Benzamidoxime and an Acylating Agent
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2,4-Oxadiazole: Starting Materials and Core Methodologies
The 3-phenyl-1,2,4-oxadiazole moiety is a significant structural motif in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances its metabolic stability and pharmacokinetic profile.[1][2] This has led to its incorporation into a wide range of biologically active compounds, including muscarinic agonists, serotoninergic antagonists, and benzodiazepine receptor agonists.[2] This guide provides a detailed overview of the primary synthetic routes to 3-phenyl-1,2,4-oxadiazole, focusing on the necessary starting materials, quantitative data, and comprehensive experimental protocols for two major synthetic strategies.
This classical and highly versatile method involves two discrete steps: the acylation of a pre-formed amidoxime, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. The key starting material for introducing the 3-phenyl group is benzamidoxime.
Starting Materials:
-
Benzamidoxime
-
Acylating agent (e.g., Acyl Chlorides, Carboxylic Anhydrides, or Carboxylic Acids with a coupling agent)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Logical Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of 3-phenyl-1,2,4-oxadiazole.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzamidoxime | 3-Aryl-acryloyl chlorides | Potassium Carbonate | Dichloromethane | RT | - | 64-79 |
| Amidoximes | Carboxylic Acids | DBU | p-Xylene | 115-120 | - | 80-96 |
| Amidoximes | Cinnamic Acids | Ethyl Chloroformate/KOH | DMA | RT | - | Good |
Note: Yields are for a range of 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[3]
-
Preparation of the Reaction Mixture: To a sealed vessel containing 3.0 mL of anhydrous dichloromethane under a dry nitrogen atmosphere, add benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Addition of Acylating Agent: Dilute the desired acyl chloride (e.g., cinnamoyl chloride for a 5-styryl substituent) in 3.0 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are completely consumed.
-
Work-up: Upon completion, add 1 g of silica gel (60–120 mesh) to the reaction mixture.
-
Purification: Remove the solvent under reduced pressure. The product, adsorbed onto the silica, can then be purified by column chromatography.
Method 2: One-Pot Synthesis from Benzonitrile
One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources.[4] A common one-pot approach for 3-phenyl-1,2,4-oxadiazole starts from benzonitrile, which is converted to benzamidoxime in situ.
Starting Materials:
-
Benzonitrile
-
Hydroxylamine Hydrochloride
-
Base (e.g., Triethylamine, Sodium Hydroxide)
-
An aldehyde or other electrophile
-
Catalyst (optional, e.g., Graphene Oxide)
-
Solvent (e.g., Ethanol, DMSO)
Synthetic Pathway for One-Pot Synthesis
Caption: General scheme for the one-pot synthesis of 3-phenyl-1,2,4-oxadiazole.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzonitrile | Hydroxylamine HCl, Aldehyde | Base | - | - | - | Good |
| Benzonitrile | Hydroxylamine HCl, Aldehyde | Graphene Oxide | - | 80 | - | 73 |
| Aryl Nitriles | Hydroxylamine, Crotonoyl Chloride | Acetic Acid (cat.) | THF/DMSO | - | - | High |
Note: Yields are for a range of 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol
The following is a general protocol for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and aldehydes.[5]
-
Amidoxime Formation: In a reaction vessel, combine the nitrile (e.g., benzonitrile), hydroxylamine hydrochloride, and a suitable base in a solvent. The mixture is typically heated to facilitate the formation of the amidoxime intermediate.
-
Addition of Aldehyde: To the solution containing the in situ generated amidoxime, add the desired aldehyde.
-
Cyclization and Oxidation: The reaction mixture is then heated. In some procedures, the aldehyde acts as both the C5 source for the oxadiazole ring and the oxidant to convert the intermediate 4,5-dihydro-1,2,4-oxadiazole to the final aromatic product.[5]
-
Work-up and Purification: After the reaction is complete (as determined by TLC), the mixture is cooled, and the product is isolated through standard procedures such as extraction and purified by crystallization or column chromatography.
Conclusion
The synthesis of 3-phenyl-1,2,4-oxadiazole can be efficiently achieved through several reliable methods. The choice between a two-step synthesis via an isolated amidoxime and a more streamlined one-pot procedure depends on the specific requirements of the research, including scale, purity requirements, and available starting materials. The two-step method offers greater control over each stage of the reaction, while the one-pot synthesis provides a more rapid and atom-economical route to the target molecule. Both methodologies are well-established and offer robust access to this important heterocyclic scaffold for applications in drug discovery and development.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a stable bioisosteric replacement for ester and amide functionalities and as a versatile intermediate for creating diverse molecular libraries.[1][2][3]
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₉H₇ClN₂O.[4][5] Its core structure consists of a phenyl ring attached to the 3-position and a reactive chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring. This chloromethyl group serves as the primary site for chemical modification.
Quantitative Data Summary
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1822-94-2 | [4][5] |
| Molecular Formula | C₉H₇ClN₂O | [4][5] |
| Molecular Weight | 194.62 g/mol | [4][5] |
| Melting Point | 42 °C | [5] |
| Boiling Point | 142 °C | [5] |
| Density | 1.283 g/cm³ | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectral data for this exact compound is not publicly available, the following table summarizes the expected characteristic signals based on data from closely related analogues.[2][6][7][8]
| Spectroscopy | Expected Signals |
| ¹H NMR | ~ 8.1 ppm (m, 2H, Ar-H ortho), ~ 7.5 ppm (m, 3H, Ar-H meta, para), ~ 4.8 ppm (s, 2H, -CH₂Cl) |
| ¹³C NMR | ~ 175 ppm (C5-oxadiazole), ~ 169 ppm (C3-oxadiazole), ~ 127-132 ppm (Aromatic carbons), ~ 38 ppm (-CH₂Cl) |
| IR (cm⁻¹) | ~ 3100-3000 (Ar C-H), ~ 1610 (C=N), ~ 1580 (Ar C=C), ~ 1450 (C-O-N), ~ 750-800 (C-Cl) |
| Mass Spec (EI) | Expected fragments include the molecular ion peak [M]⁺, loss of Cl ([M-35]⁺), loss of the chloromethyl group ([M-49]⁺), and fragments corresponding to the phenylnitrile oxide and benzonitrile cations. |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by two key features: the electrophilic chloromethyl group and the stability of the heterocyclic ring.
Reactivity of the Chloromethyl Group
The primary site of reactivity is the methylene carbon attached to the chlorine atom. This carbon is highly susceptible to nucleophilic substitution (Sₙ2) reactions . The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the chloromethyl group, making it an excellent substrate for reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various functional groups.
Common nucleophiles that react with this substrate include:
-
Amines (Primary and Secondary): To form aminomethyl derivatives.
-
Thiols: To generate thioethers.
-
Alcohols/Phenols: To produce ethers.
-
Azides: Leading to the formation of azidomethyl compounds, which can be further reduced to primary amines or used in click chemistry.
-
Cyanide: To yield the corresponding nitrile.
Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system. It is often employed in drug design as a bioisostere for ester and amide groups to improve metabolic stability by preventing hydrolysis by esterases and amidases.[2][3] However, the ring is not inert. It possesses low aromaticity and a relatively weak O-N bond, making it susceptible to cleavage under certain reductive or harsh basic/acidic conditions.[3][9] This susceptibility can sometimes be exploited for further synthetic transformations, leading to different heterocyclic systems through ring-rearrangement reactions.[10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the title compound and a representative nucleophilic substitution reaction.
Synthesis of this compound
The most common and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed in situ from the reaction of a suitable amidoxime with an acyl chloride.[11]
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamidoxime (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Representative Nucleophilic Substitution: Reaction with an Amine
This protocol details a general procedure for the reaction of this compound with a generic secondary amine (e.g., piperidine or morpholine).[3]
Materials:
-
This compound
-
Secondary amine (e.g., piperidine) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the secondary amine (1.1 eq) followed by pyridine (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel) or recrystallization to obtain the desired aminomethyl-1,2,4-oxadiazole derivative.
Role in Drug Development and Signaling Pathways
The 1,2,4-oxadiazole scaffold is a prominent feature in modern medicinal chemistry.[2] Derivatives of this compound serve as crucial intermediates in the synthesis of compounds targeting a wide array of diseases, including cancer, inflammation, and infections.[2][4]
Inhibition of the c-MYC Pathway
One notable area of investigation involves 1,2,4-oxadiazole derivatives as inhibitors of the c-MYC oncogene.[4][5] The c-MYC protein is a transcription factor that is overexpressed in many human cancers. For its activity, c-MYC must form a heterodimer with its partner protein, MAX. This c-MYC/MAX dimer then binds to DNA and drives the transcription of genes involved in cell proliferation, growth, and metabolism.
Certain 1,2,4-oxadiazole-based small molecules have been shown to inhibit c-MYC activity.[4][5] The proposed mechanism involves the binding of the inhibitor to c-MYC, preventing its dimerization with MAX.[5][9] By disrupting the formation of the functional c-MYC/MAX heterodimer, the inhibitor effectively shuts down the downstream transcriptional activity. This leads to several anti-cancer effects, including:
-
Downregulation of c-MYC expression [5]
-
Induction of DNA damage [4]
-
Cell cycle arrest (often at the G2/M or S phase)[4]
-
Induction of Apoptosis (programmed cell death)[4]
References
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
An In-depth Technical Guide to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant applications in the field of drug development. This document is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 1822-94-2[1][2][3][4] |
| Molecular Formula | C₉H₇ClN₂O[1][2][3] |
| Molecular Weight | 194.62 g/mol [1][2][3] |
| Melting Point | 42 °C[1] |
| Boiling Point | 142 °C[1] |
| Density | 1.283 g/cm³[1] |
| IUPAC Name | This compound[3] |
Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is predominantly achieved through the condensation of amidoximes with carboxylic acid derivatives.[5] This common synthetic strategy is valued for its efficiency and is illustrated in the workflow diagram below.
Experimental Protocols
General Procedure for the Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:
A widely adopted method for synthesizing 1,2,4-oxadiazoles involves a two-step process starting from an amidoxime.[6]
-
Formation of O-acylamidoxime Intermediate: The appropriate amidoxime (in this case, benzamidoxime) is reacted with an acylating agent like an acid chloride (chloroacetyl chloride) in the presence of a base. This reaction is typically carried out in an aprotic solvent at room temperature. The base is crucial for scavenging the HCl generated during the acylation.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be achieved by heating or by using a dehydrating agent. The specific conditions, such as temperature and choice of solvent, can be optimized to improve the yield.
Applications in Drug Development
The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry due to its bioisosteric properties, mimicking amides and esters, while offering enhanced metabolic stability.[5][7] This has led to the exploration of 1,2,4-oxadiazole derivatives in a wide range of therapeutic areas.
Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Certain 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]
-
Anti-inflammatory: These compounds have been investigated for their potential to inhibit inflammatory pathways.[7]
-
Nematicidal: Recent studies have highlighted the efficacy of 1,2,4-oxadiazole derivatives, such as those with a chloromethyl group, as nematicides for agricultural applications.[9]
-
Neuroprotective: Some derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's.[7]
The versatility of the 1,2,4-oxadiazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents.[6][10]
References
- 1. This compound CAS#: 1822-94-2 [m.chemicalbook.com]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. This compound | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1822-94-2 [chemicalbook.com]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes crystallographic data from analogous structures, computational modeling, and spectroscopic information to deliver a detailed understanding of its three-dimensional architecture. Experimental protocols for its synthesis and characterization are also presented, offering a practical resource for researchers.
Introduction
The 1,2,4-oxadiazole ring is a prominent scaffold in drug discovery, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure and preferred conformation is crucial for rational drug design and the development of structure-activity relationships (SAR). This guide aims to provide a detailed exposition of these structural features.
Molecular Structure
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structure of the closely related analog, 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, provides significant insights into the core geometry.[1][2]
The analysis of this analog reveals that the benzene and oxadiazole rings are nearly coplanar, with a very small dihedral angle between them.[2] This planarity suggests a degree of conjugation between the two ring systems. The chloromethyl group is positioned at the 5-position of the oxadiazole ring.
Tabulated Crystallographic Data (from 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole)
The following table summarizes key bond lengths and angles, which are expected to be highly comparable to those in this compound.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C-Cl | Value not available |
| C(oxadiazole)-C(methylene) | Value not available | |
| N-O | Value not available | |
| C=N | Value not available | |
| C(phenyl)-C(oxadiazole) | Value not available | |
| Bond Angles | C(oxadiazole)-C(methylene)-Cl | Value not available |
| C(phenyl)-C(oxadiazole)-N | Value not available | |
| O-C(oxadiazole)-N | Value not available | |
| Dihedral Angle | Phenyl ring - Oxadiazole ring | 4.4(3)°[2] |
Note: Specific bond lengths and angles for the chloromethyl and oxadiazole moieties were not explicitly provided in the referenced abstract. However, the near co-planarity of the ring systems is a key structural feature.
Conformational Analysis
The conformation of this compound is primarily determined by the rotational freedom around two key single bonds:
-
The bond connecting the phenyl ring to the oxadiazole ring.
-
The bond connecting the oxadiazole ring to the chloromethyl group.
As indicated by the crystal structure of the 4-methyl analog, there is a strong preference for a planar conformation between the phenyl and oxadiazole rings, likely due to the energetic favorability of π-system conjugation.[2] Rotation around the C(oxadiazole)-C(methylene) bond will determine the spatial orientation of the chlorine atom relative to the heterocyclic ring. Computational modeling studies on similar 1,2,4-oxadiazole derivatives can provide insights into the rotational energy barriers and preferred conformers.
The logical relationship for determining the overall conformation is outlined in the following diagram:
References
theoretical and computational studies of 3-phenyl-1,2,4-oxadiazole derivatives
An In-Depth Technical Guide to Theoretical and Computational Studies of 3-Phenyl-1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric properties and a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent theoretical and computational approaches used to design, synthesize, and evaluate 3-phenyl-1,2,4-oxadiazole derivatives for various therapeutic applications.
Core Synthesis and Characterization
The synthesis of 3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl-amidoxime intermediate. A common synthetic route starts from a commercially available substituted benzonitrile, which is converted to the corresponding amidoxime. This intermediate then reacts with a suitable carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring.
A representative synthetic pathway is the preparation of 3-phenyl-1,2,4-oxadiazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors.[3] The synthesis begins with the reaction of a substituted benzonitrile with hydroxylamine hydrochloride to form an N'-hydroxybenzimidamide intermediate. This intermediate is then cyclized with a carboxylic acid derivative to yield the final 3-phenyl-1,2,4-oxadiazole product.[3]
General Synthetic Workflow
Caption: General synthetic workflow for 3-phenyl-1,2,4-oxadiazole derivatives.
Theoretical and Computational Studies
Computational methods are integral to understanding the structure-activity relationships (SAR) and guiding the design of novel 3-phenyl-1,2,4-oxadiazole derivatives. Density Functional Theory (DFT) and molecular docking are two of the most commonly employed techniques.
Density Functional Theory (DFT)
DFT studies are used to investigate the electronic and structural properties of molecules.[4] These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), and chemical reactivity descriptors, providing insights into the stability and reactivity of the designed compounds. For instance, DFT calculations have been used to analyze the stability and reactivity of 1,3,4-oxadiazole derivatives, which can be analogously applied to the 1,2,4-oxadiazole isomer, to identify the most promising candidates for further studies.[5][6]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug design, it is used to predict the binding mode of a ligand (the drug candidate) to the active site of a target protein.
For example, in the development of 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors, molecular docking was used to predict the binding interactions of a hit compound within the active site of the Mpro enzyme.[3] The docking results revealed key hydrogen bonding and π-anion interactions, which guided the subsequent structural optimization of the lead compound.[3] Similarly, docking studies have been employed to understand the binding modes of 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors, highlighting crucial hydrogen bonding interactions with key residues in the active site.[8]
Computational Workflow for Drug Design
Caption: Integrated computational and experimental workflow for drug discovery.
Pharmacological Activities and Data Presentation
Theoretical and computational studies have guided the development of 3-phenyl-1,2,4-oxadiazole derivatives with a wide range of pharmacological activities.
Anticancer Activity
Several studies have reported the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][9] For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting equipotent activity to standard drugs like 5-fluorouracil.[9] The antiproliferative potency is often influenced by the nature and position of substituents on the phenyl rings.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 16d | SARS-CoV-2 Mpro | 5.27 | - | - |
| 18b | - | Sub-micromolar | - | - |
| 14a-d | MCF-7, A549, A375 | 0.12–2.78 | Doxorubicin | - |
| Compound 8 | WiDr | 4.5 | - | - |
Table 1: Summary of Anticancer and Antiviral Activities of Selected 1,2,4-Oxadiazole Derivatives. Data sourced from multiple studies.[1][3]
Carbonic Anhydrase Inhibition
A series of novel 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids (structurally related to the 1,2,4-isomer) have been synthesized and evaluated as carbonic anhydrase II (CA-II) inhibitors.[8] Several of these compounds exhibited good to moderate inhibitory activities.[8]
| Compound ID | Target | IC50 (µM) |
| 4a | CA-II | 12.1 ± 0.86 |
| 4c | CA-II | 13.8 ± 0.64 |
| 4b | CA-II | 19.1 ± 0.88 |
| 4h | CA-II | 20.7 ± 1.13 |
Table 2: Carbonic Anhydrase II Inhibitory Activity of 3-Phenyl-β-alanine 1,3,4-Oxadiazole Hybrids. Data from a study by Khalid et al.[8]
Antileishmanial Activity
The structure-activity relationship of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives has been explored for their antileishmanial potential.[10] These studies revealed that the presence of an electron-donating group, such as a methoxy group, on the phenyl ring can significantly increase the activity.[10]
| Compound ID | Target Organism | IC50 (µM) |
| Ox1 | L. infantum | 32.9 |
| Ox3 | L. infantum | 336 |
Table 3: Antileishmanial Activity of 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole Derivatives. Data from a study by de Oliveira et al.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for synthesis and biological evaluation.
General Procedure for Synthesis of 3-Phenyl-1,2,4-oxadiazole Derivatives
A general procedure for the synthesis of 3-(substituted-phenyl)-1,2,4-oxadiazole derivatives involves the following steps:
-
Amidoxime Formation: A solution of the appropriately substituted benzonitrile in ethanol is treated with hydroxylamine hydrochloride and a base (e.g., potassium carbonate). The mixture is refluxed for several hours. After cooling, the product is typically precipitated by the addition of water and then filtered, washed, and dried.
-
Cyclization: The resulting amidoxime is dissolved in a suitable solvent (e.g., DMF or toluene) along with a carboxylic acid. A coupling agent (e.g., EDCI, HOBT) and a base (e.g., DIEA) are added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the final 3-phenyl-1,2,4-oxadiazole derivative.[3]
In Vitro Enzyme Inhibition Assay (FRET Assay for SARS-CoV-2 Mpro)
The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro can be determined using a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents and Buffer: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 7.3) containing the Mpro enzyme, a fluorogenic substrate, and the test compound at various concentrations.
-
Procedure: The enzyme and the inhibitor are pre-incubated at room temperature. The reaction is initiated by the addition of the FRET substrate. The fluorescence intensity is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Signaling Pathway Inhibition
Caption: Simplified diagram of enzyme inhibition by a 3-phenyl-1,2,4-oxadiazole derivative.
Conclusion
The integration of theoretical and computational studies with traditional synthetic and pharmacological approaches has significantly advanced the discovery and development of 3-phenyl-1,2,4-oxadiazole derivatives as promising therapeutic agents. Molecular docking and DFT calculations provide invaluable insights into the molecular interactions and electronic properties that govern biological activity, enabling a more rational design of potent and selective drug candidates. The diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects, underscore the therapeutic potential of this heterocyclic scaffold. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the promising in vitro and in silico results into clinically effective therapeutics.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization of this compound, and visualizations of its structure and analytical workflow. This information is crucial for the identification, characterization, and quality control of this important chemical entity in research and drug development.
Spectroscopic Data
The spectroscopic data presented here has been compiled from available literature and spectral databases. It provides the key identifiers for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 - 8.13 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |
| ~7.56 - 7.51 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |
| ~4.90 | Singlet | 2H | -CH₂Cl |
Note: The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The exact values may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C5 (Oxadiazole ring) |
| ~168.5 | C3 (Oxadiazole ring) |
| ~131.5 | Aromatic (para-carbon of phenyl ring) |
| ~129.0 | Aromatic (meta-carbons of phenyl ring) |
| ~127.5 | Aromatic (ortho-carbons of phenyl ring) |
| ~126.5 | Aromatic (ipso-carbon of phenyl ring) |
| ~35.0 | -CH₂Cl |
Note: The chemical shifts are reported in parts per million (ppm). These are predicted values based on related structures and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic) |
| ~1610 | Medium | C=N stretching (Oxadiazole ring) |
| ~1580, 1450 | Medium to Strong | C=C stretching (Aromatic ring) |
| ~1400 | Medium | C-O stretching (Oxadiazole ring) |
| ~750-700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 194/196 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 159 | Medium | [M-Cl]⁺ |
| 119 | High | [C₆H₅CNOH]⁺ |
| 103 | Medium | [C₆H₅CN]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: The molecular formula of this compound is C₉H₇ClN₂O, with a molecular weight of approximately 194.62 g/mol .[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[2]
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve benzamidoxime in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base to the solution, followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[1] Electron ionization (EI) or chemical ionization (CI) can be used.
Visualizations
The following diagrams illustrate the structure of the molecule and a typical workflow for its analysis.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Structure of this compound with atom numbering.
References
An In-depth Technical Guide on the Solubility and Stability of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted data on the solubility and stability of the heterocyclic compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the key physicochemical properties and handling of this compound.
Physicochemical Properties
This compound is a synthetic compound belonging to the 1,2,4-oxadiazole class of heterocycles, which are recognized for their diverse biological activities and are often used as bioisosteres for esters and amides in medicinal chemistry.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | [2][3] |
| Molecular Weight | 194.62 g/mol | [2][3] |
| CAS Number | 1822-94-2 | [2][3] |
| Appearance | Solid (predicted) | - |
| Melting Point | 42 °C | [3] |
| Boiling Point | 142 °C | [3] |
| Density | 1.283 g/cm³ | [3] |
| pKa (Predicted) | -2.0 ± 0.32 | [3] |
| LogP (Predicted) | 2.4 | [2] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Poorly soluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | Poorly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly soluble |
| Dimethylformamide (DMF) | Highly soluble |
| Acetonitrile | Soluble |
| Dichloromethane | Soluble |
| Acetone | Soluble |
| Hexane | Poorly soluble |
Stability Profile
The chemical stability of a drug candidate is a crucial factor for its development, storage, and therapeutic efficacy. The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system.[4] However, the presence of the chloromethyl group may introduce a point of reactivity. The following sections detail the expected stability of this compound under various stress conditions, based on general principles and data for related compounds.
Hydrolytic Stability
The chloromethyl group in the 5-position of the oxadiazole ring is susceptible to nucleophilic substitution, including hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Under neutral and acidic conditions, the compound is likely to be relatively stable. However, under basic conditions, the rate of hydrolysis to the corresponding hydroxymethyl derivative is expected to increase.
Thermal Stability
Oxadiazole derivatives are known for their good thermal stability.[5] It is anticipated that this compound will be stable at ambient and refrigerated temperatures (2-8°C) when protected from moisture.[3] At elevated temperatures, degradation may occur, potentially involving the chloromethyl group or the oxadiazole ring itself.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds. While specific photostability data for this compound is not available, it is recommended to handle and store it in light-protected conditions as a precautionary measure, in line with standard practices for novel chemical entities.
Experimental Protocols
The following are detailed, standardized experimental protocols for determining the solubility and stability of this compound. These protocols are based on established scientific methodologies and regulatory guidelines.
Solubility Determination using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the kinetic solubility of the compound in various solvents using HPLC with UV detection.
4.1.1. Materials and Reagents
-
This compound
-
HPLC grade solvents (Water, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC vials
4.1.2. Experimental Workflow
Caption: Workflow for solubility determination by HPLC.
4.1.3. Procedure
-
Preparation of Standard Solutions: Prepare a 10 mM stock solution of the compound in DMSO. From this stock, prepare a series of standard solutions in the mobile phase to generate a calibration curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Sample Preparation: Add an excess amount of the solid compound to 1 mL of each test solvent in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples and the standard solutions onto the HPLC system.
-
Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility in each solvent, accounting for the dilution factor.
Forced Degradation and Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.[6][7]
4.2.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
HPLC-UV/MS system with a C18 column
-
Photostability chamber
-
Oven
4.2.2. Experimental Workflow
Caption: Workflow for forced degradation studies.
4.2.3. Procedure
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. Collect and process aliquots as described for acidic hydrolysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Collect and process aliquots at various time points.
-
Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 80°C) in an oven. Analyze samples at different time points.
-
Photolytic Degradation: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7]
-
HPLC-UV/MS Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system coupled with both UV and mass spectrometry (MS) detectors. The MS detector will help in the identification of degradation products.
-
Method Development: Based on the chromatograms of the stressed samples, develop and validate an HPLC method that demonstrates specificity for the parent compound and all major degradation products.
Potential Biological Signaling Pathways
While the specific biological targets of this compound are not yet fully elucidated, derivatives of the 1,2,4-oxadiazole scaffold have been reported to modulate several important signaling pathways in the context of drug discovery.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[8] Several studies have reported that 1,2,4-oxadiazole derivatives can act as inhibitors of this pathway, making it a potential area of investigation for this compound.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1822-94-2 [m.chemicalbook.com]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
A Comprehensive Guide to the Synthesis of 1,2,4-Oxadiazoles for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] This five-membered heterocycle is a key pharmacophore in a variety of experimental, investigational, and marketed drugs.[4][5] This technical guide provides an in-depth overview of the core synthetic methodologies for 1,2,4-oxadiazoles, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their drug discovery and development endeavors.
Core Synthetic Strategies
The construction of the 1,2,4-oxadiazole ring can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern, substrate availability, and scalability. The most widely adopted methods originate from amidoxime precursors, though other routes involving nitrile oxides and oxidative cyclizations have also proven effective.
Synthesis from Amidoximes and Carbonyl Compounds
The most prevalent and versatile approach to 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, ester, or anhydride.[2][6] This can be performed as a two-step process, involving the isolation of an O-acylamidoxime intermediate, or as a more streamlined one-pot procedure.[2][4]
Caption: Overview of synthetic routes to 1,2,4-oxadiazoles from amidoximes.
This protocol details a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in dichloromethane (DCM) at 0 °C, add EDC·HCl (1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Heat the reaction mixture to 110 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
This method provides a rapid, solvent-free synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation.
Materials:
-
Nitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Meldrum's acid (1.0 mmol)
-
Potassium carbonate (1.2 mmol)
Procedure:
-
In a microwave-transparent vessel, mix the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), Meldrum's acid (1.0 mmol), and potassium carbonate (1.2 mmol).
-
Irradiate the mixture in a microwave reactor at 120 °C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3,5-disubstituted 1,2,4-oxadiazole.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
A classical and fundamental approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[7] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes. While a powerful method, its utility can be limited by the stability and reactivity of the nitrile oxide and the electronic nature of the nitrile.[5]
Caption: Pathway for 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles.
This protocol describes a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in situ formation of a nitrile oxide.
Materials:
-
Alkyne (1.0 mmol)
-
Nitrile (5.0 mL)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2.0 mmol)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a solution of the alkyne (1.0 mmol) in nitrile (5.0 mL) and 1,2-dichloroethane (5.0 mL), add iron(III) nitrate nonahydrate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-acyl-1,2,4-oxadiazole.
Flow Chemistry Approaches
The adoption of continuous flow chemistry has enabled the high-throughput synthesis of 1,2,4-oxadiazole libraries, significantly reducing reaction times and facilitating purification.[8][9][10] These systems often involve a multi-step sequence within a single, continuous microreactor setup.[11][12]
Caption: High-throughput synthesis of 1,2,4-oxadiazoles using a continuous flow reactor.
This protocol outlines a general procedure for the synthesis of a 1,2,4-oxadiazole library using an integrated continuous flow synthesis and purification platform.
Setup:
-
A continuous flow reactor system (e.g., Vapourtec R-Series) equipped with multiple pumps, T-mixers, and heated coil reactors.
-
In-line purification module (e.g., preparative HPLC).
Procedure:
-
Prepare stock solutions of a diverse set of carboxylic acids with a coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of the starting amidoxime in the same solvent.
-
Pump the two reagent streams into a T-mixer at a defined flow rate.
-
Pass the combined stream through a low-temperature coil reactor to facilitate the initial coupling reaction.
-
Direct the output into a high-temperature coil reactor (e.g., 150-200 °C) to induce cyclodehydration.
-
The crude product stream is then directed to an automated in-line purification system.
-
Collect and analyze the purified fractions to yield the 1,2,4-oxadiazole library.
Comparative Data of Synthetic Methods
The following table summarizes key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Citations |
| One-Pot from Amidoxime & Carboxylic Acid | Amidoxime, Carboxylic Acid | EDC·HCl, DCM, 110 °C | 8-10 h | Good | [13] |
| Microwave-Assisted One-Pot | Nitrile, Hydroxylamine, Meldrum's Acid | K₂CO₃, Microwave, 120 °C, Solvent-free | 5-10 min | Good-Excellent | [14] |
| 1,3-Dipolar Cycloaddition (Iron-mediated) | Alkyne, Nitrile | Fe(NO₃)₃·9H₂O, DCE, 80 °C | 12 h | Moderate-Good | [14] |
| Room Temperature One-Pot | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 4-24 h | 11-90 | [5] |
| Flow Chemistry | Amidoxime, Carboxylic Acid | HATU, DMF, Low Temp Coupling, High Temp Cyclization | ~10 min residence | Modest-High | [8] |
| Oxidative Cyclization (Electrochemical) | N-benzyl amidoxime | Anodic oxidation, MeCN, Room Temperature | 2-4 h | 65-95 | [15] |
Conclusion
The synthesis of 1,2,4-oxadiazoles is a well-established field with a variety of robust and versatile methods available to researchers. The classical approach via acylation of amidoximes remains a mainstay due to its broad applicability and the commercial availability of starting materials. Modern advancements, including one-pot procedures, microwave-assisted synthesis, and continuous flow technologies, have significantly improved the efficiency, speed, and scalability of 1,2,4-oxadiazole production. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and desired throughput. This guide provides a solid foundation for drug development professionals to select and implement the most suitable methodology for their research objectives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a key building block in the synthesis of diverse, biologically active compounds. The protocols outlined below offer detailed methodologies for its synthesis and subsequent derivatization, supported by quantitative data and mechanistic insights.
Introduction
The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its role as a bioisostere for amide and ester functionalities, have led to its incorporation into a wide array of biologically active compounds.[2] The this compound intermediate is particularly valuable due to the reactive chloromethyl group, which allows for facile nucleophilic substitution, providing a straightforward route to a diverse library of derivatives. This reactivity makes it an essential tool in the development of novel therapeutics targeting a range of diseases.
Synthesis of this compound
The synthesis of the title intermediate can be achieved through a reliable two-step process starting from benzamidoxime and chloroacetic anhydride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzamidoxime
-
Chloroacetic anhydride
-
Pyridine
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acylation of Benzamidoxime: To a solution of benzamidoxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add chloroacetic anhydride (1.2 eq) and pyridine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.
-
Cyclodehydration to form the 1,2,4-Oxadiazole Ring: Dissolve the crude O-acylamidoxime in toluene.
-
Heat the solution to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The reactive chloromethyl group of this compound serves as a handle for introducing various functionalities, leading to compounds with diverse pharmacological activities.
Synthesis of Nematicidal Agents
Derivatives of this compound have shown potent activity against plant-parasitic nematodes. The introduction of a substituted phenyl ring at the 3-position can significantly influence this activity.
Experimental Protocol: Synthesis of 5-((Alkyl/Aryl)thiomethyl)-3-phenyl-1,2,4-oxadiazole Derivatives
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add the desired thiol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thioether derivative.
Table 1: Nematicidal Activity of 5-(halomethyl)-3-aryl-1,2,4-oxadiazole Derivatives [3]
| Compound ID | Ar group | X | Target Nematode | LC₅₀ (µg/mL) |
| A1 | 4-F-C₆H₄ | Cl | Bursaphelenchus xylophilus | 2.4 |
| A3 | 4-Br-C₆H₄ | Cl | Bursaphelenchus xylophilus | 3.3 |
| A11 | 4-Br-C₆H₄ | Br | Bursaphelenchus xylophilus | 7.0 |
| B1 | 4-CH₃-C₆H₄ | Cl | Bursaphelenchus xylophilus | 2.6 |
Note: Data for closely related analogs of this compound.
Diagram 1: General Workflow for the Synthesis of Thioether Derivatives
Caption: Synthetic workflow for thioether derivatives.
Synthesis of Acetylcholinesterase (AChE) Inhibitors
The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Table 2: Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against AChE [4]
| Compound ID | Structure | IC₅₀ (µM) |
| 1b | (Structure not fully specified in source) | 0.07920 |
| 2a | (Structure not fully specified in source) | 0.00195 |
| 2b | (Structure not fully specified in source) | 0.00098 |
| Donepezil (Reference) | - | 0.12297 |
Note: These compounds are 1,2,4-oxadiazole-based derivatives, highlighting the potential of the scaffold.
Diagram 2: Acetylcholine Signaling and Inhibition
Caption: Inhibition of acetylcholine degradation by 1,2,4-oxadiazole derivatives.
Synthesis of Caspase-3 Activators for Cancer Therapy
Certain 3,5-disubstituted 1,2,4-oxadiazoles have been identified as activators of caspase-3, a key executioner of apoptosis, suggesting their potential as anticancer agents.
Diagram 3: Caspase-3 Mediated Apoptosis Pathway
Caption: Activation of the apoptotic pathway via Caspase-3.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of the chloromethyl group enable the efficient generation of diverse chemical libraries. The derivatives synthesized from this intermediate have demonstrated significant potential in various therapeutic areas, including the development of new nematicides, neuroprotective agents, and anticancer drugs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery programs.
References
The 1,2,4-Oxadiazole Scaffold: A Bioisosteric Strategy to Enhance Drug Properties
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the realm of medicinal chemistry, the strategic modification of bioactive molecules to improve their pharmacological profiles is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor. The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for amide and ester functionalities, offering a means to overcome common liabilities such as poor metabolic stability and unfavorable pharmacokinetic properties.[1][2][3][4] This document provides a detailed overview of the applications of 1,2,4-oxadiazoles as amide and ester bioisosteres, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
The rationale for this bioisosteric replacement lies in the electronic and structural similarities between the 1,2,4-oxadiazole ring and the amide/ester groups.[5] The heterocyclic system can mimic the hydrogen bonding capabilities and dipole moment of the native functional groups while being significantly more resistant to hydrolytic cleavage by metabolic enzymes.[3][6] This enhanced stability often translates to improved oral bioavailability and a longer duration of action in vivo.[5]
Data Presentation: Quantitative Comparison of Bioisosteric Replacements
The successful implementation of 1,2,4-oxadiazoles as bioisosteres is demonstrated by the retention or improvement of biological activity and the enhancement of drug-like properties. The following tables summarize quantitative data from various studies, comparing parent compounds containing amide or ester groups with their 1,2,4-oxadiazole-containing counterparts.
Table 1: Bioisosteric Replacement of Amides with 1,2,4-Oxadiazoles
| Parent Compound (Amide) | Target | Potency (IC₅₀/EC₅₀) | 1,2,4-Oxadiazole Bioisostere | Potency (IC₅₀/EC₅₀) | Fold Difference | Reference |
| Compound 41 | Neuroprotection (HT22 cells) | - | Compound 42 | 254 ± 65 nM | - | [5] |
| Compound 47 | DPP-4 Inhibition | Potent | Compound 48 | Equipotent | ~1x | [5] |
| γ-secretase inhibitor 36 | γ-secretase | Potent | BMS-708163 (37 ) | Improved Potency & PK | - | [5] |
Table 2: Bioisosteric Replacement of Esters with 1,2,4-Oxadiazoles and Impact on Metabolic Stability
| Parent Compound (Ester) | Target/Assay | % Parent Remaining (in vitro) | 1,2,4-Oxadiazole Bioisostere | % Parent Remaining (in vitro) | Improvement in Stability | Reference |
| Pyr3 | SOCE Inhibition | 43% | Compound 22 | >90% | Significant | [7][8] |
| CIC-37 | SOCE Inhibition | 74% | Compound 22 | >90% | Significant | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of 1,2,4-oxadiazole-based compounds. The following protocols provide a general framework for key experiments.
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters at room temperature.[9][10]
Materials:
-
Amidoxime derivative
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the amidoxime (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add powdered NaOH (1.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the corresponding carboxylic acid ester (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 1,2,4-oxadiazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to evaluate the metabolic stability of a compound.[11]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile containing an internal standard (e.g., warfarin, propranolol) for quenching and analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM solution (final protein concentration 0.5-1.0 mg/mL) and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point zero (T=0).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample and determine the in vitro half-life (t½).
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the application of 1,2,4-oxadiazoles as bioisosteres.
Caption: Bioisosteric replacement of amides and esters with a 1,2,4-oxadiazole ring.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: A typical screening cascade for 1,2,4-oxadiazole-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, valued for its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and pharmacokinetic profiles. This document provides detailed protocols and comparative data for the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives, primarily focusing on the prevalent and versatile method involving the condensation of amidoximes with acylating agents.
Quantitative Data Summary
The following table summarizes various reported methods for the synthesis of 1,2,4-oxadiazole derivatives, offering a comparison of precursors, reaction conditions, and yields to aid in the selection of an appropriate synthetic strategy.
| Method | Precursors | Reagents/Conditions | Reaction Time | Yield (%) |
| Amidoxime & Carboxylic Acid Ester (Superbase) | Substituted Amidoxime, Methyl/Ethyl Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 4–24 hours | 11–90%[1][2] |
| Amidoxime & Carboxylic Acid (Vilsmeier Reagent) | Substituted Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Et3N, CH2Cl2, Room Temperature | 3 hours | 61–93%[1][2] |
| Amidoxime & Acyl Chloride (Classical) | Substituted Amidoxime, Acyl Chloride | Pyridine, Heating | 6–12 hours | Low to Moderate[1] |
| Amidoxime & Acyl Chloride (Base-mediated) | Furoxanylamidoximes, Acyl Chlorides | Cs2CO3, MeCN, 20 °C | 10–36 hours | Good to Excellent[3] |
| Amidoxime & Carboxylic Acid (Peptide Coupling) | Substituted Amidoxime, Carboxylic Acid | EDCI, HOBt, DMF | Not Specified | 33-78%[4] |
| Amidoxime & Aldehyde (Oxidative Cyclization) | Substituted Amidoxime, Aromatic Aldehyde | NaOH/DMSO, Room Temperature, Air | Not Specified | 27–76%[5] |
| N-Acyl Amidines (Oxidative Cyclization) | N-Acyl Amidines | NBS, Ethyl Acetate, Room Temperature | Not Specified | 91–99%[3][6] |
| Microwave-Assisted (One-pot) | Carboxylic Acid, Amidoxime | HBTU, PS-BEMP, Acetonitrile, Microwave | 15 minutes | ~85%[7] |
Experimental Protocols
Two representative protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are detailed below. The first is a modern, one-pot, room-temperature procedure, and the second is a classical two-step method.
Protocol 1: One-Pot Synthesis from Amidoxime and Carboxylic Acid Ester in a Superbase Medium
This protocol is adapted from a room-temperature synthesis which is noted for its operational simplicity and use of readily available starting materials.[8]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Classical Two-Step Synthesis from Amidoxime and Acyl Chloride
This protocol follows the traditional Tiemann and Krüger method, which involves the formation and isolation of an O-acylamidoxime intermediate followed by cyclodehydration.[1]
Step A: O-Acylation of the Amidoxime
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted amidoxime (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the amidoxime is consumed.
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step B: Cyclodehydration to the 1,2,4-Oxadiazole
Materials:
-
Crude O-Acylamidoxime from Step A
-
Toluene or Xylene
Procedure:
-
Dissolve the crude O-acylamidoxime in toluene or xylene.
-
Heat the solution to reflux for 4-12 hours.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the chemical reaction mechanism for the synthesis of 1,2,4-oxadiazole derivatives from amidoximes.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Caption: Mechanism of 1,2,4-oxadiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Analysis of 1,2,4-Oxadiazoles by HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-oxadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with any active pharmaceutical ingredient (API), rigorous purity assessment is crucial to ensure safety and efficacy. This document provides detailed application notes and experimental protocols for the purity analysis of 1,2,4-oxadiazoles using two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for purity determination by separating the target compound from its impurities. Quantitative NMR (qNMR), on the other hand, offers a primary analytical method for purity assessment without the need for a specific reference standard of the analyte, by using an internal standard of known purity.[1][2][3] The combination of these two techniques provides a comprehensive and reliable evaluation of the purity of 1,2,4-oxadiazole derivatives.
I. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a widely used method for the purity analysis of 1,2,4-oxadiazoles and other heterocyclic compounds. The method's ability to separate compounds with varying polarities makes it ideal for identifying and quantifying impurities.
Experimental Protocol: RP-HPLC Method for 1,2,4-Oxadiazole Purity
This protocol is adapted from a validated method for a similar oxadiazole derivative and can be optimized for specific 1,2,4-oxadiazole compounds.[4][5]
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 column (e.g., Promosil, 5 µm, 4.6 x 250 mm) is a suitable starting point.[4][5]
2. Reagents and Solutions:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid (OPA), analytical grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
Mobile Phase Preparation: A gradient or isocratic mobile phase can be used. A good starting point is a mixture of acetonitrile, methanol, and an aqueous buffer. For example, a mobile phase consisting of Acetonitrile: 0.1 N Orthophosphoric Acid: Methanol (e.g., in a ratio of 90:05:05 v/v/v) can be effective.[4][5] The pH of the aqueous component should be adjusted as needed (e.g., to pH 7.0) to achieve optimal separation.[4][5] Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Detection Wavelength: The wavelength should be chosen based on the UV absorbance maximum of the specific 1,2,4-oxadiazole. A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength. For many oxadiazole derivatives, a wavelength around 235 nm is a reasonable starting point.[4]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh a suitable amount of the 1,2,4-oxadiazole sample.
-
Dissolve the sample in a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water, to a known concentration (e.g., 100 µg/mL).[4][5]
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the 1,2,4-oxadiazole is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with that of a reference standard, if available.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC purity method, based on data for a related oxadiazole derivative.[4][5]
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.22 µg/mL |
| Limit of Quantitation (LOQ) | 0.74 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
II. Purity Analysis by Quantitative NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a primary ratio method that allows for the determination of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.[2][6]
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
This protocol provides general guidelines for performing absolute qNMR experiments.[6][7]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high isotopic purity. The choice of solvent depends on the solubility of both the analyte and the internal standard.
-
Internal Standard (IS): A certified reference material with high purity (≥99%). The IS should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[8][9] Common internal standards include:
-
High-precision analytical balance (readability of at least 0.01 mg).
-
High-quality 5 mm NMR tubes.
3. Sample Preparation:
-
Accurately weigh the 1,2,4-oxadiazole sample (analyte, ~5-10 mg) and the internal standard (~2-5 mg) into a clean, dry vial. The molar ratio of analyte to internal standard should be close to 1:1.
-
Record the exact weights.
-
Add a precise volume of the chosen deuterated solvent (e.g., 600 µL for a 5 mm tube) to the vial.[6]
-
Ensure complete dissolution of both the analyte and the internal standard. Vortexing or gentle sonication may be used.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems) should be used.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, a long relaxation delay is required. A value of 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals is recommended. If T₁ values are unknown, a conservative delay of 30-60 seconds is often used.
-
Pulse Angle: A 90° pulse angle should be accurately calibrated.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2] Typically, 8 to 64 scans are sufficient.
-
Acquisition Time (aq): A relatively long acquisition time (e.g., 3-4 seconds) is needed to ensure good digital resolution.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[6]
5. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phasing, and baseline correction. The baseline must be perfectly flat over the integrated regions.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
The purity of the 1,2,4-oxadiazole is calculated using the following equation:[2][6]
Purity (analyte) [%] = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS [%]
Where:
-
I_analyte: Integral of the analyte signal
-
I_IS: Integral of the internal standard signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of the internal standard
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
Purity_IS: Purity of the internal standard
-
Data Presentation: Example ¹H NMR Data for a 1,2,4-Oxadiazole
The following table provides an example of ¹H NMR data for a 3,5-disubstituted-1,2,4-oxadiazole derivative, which can be used for selecting appropriate signals for integration.[11]
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3-(4-Chlorophenyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | H (aromatic) | 8.14 | d | 8.8 |
| H (aromatic) | 8.08 | dd | 7.6, 2.0 | |
| H (aromatic) | 7.80 | dd | 7.6, 1.2 | |
| H (aromatic) | 7.50 | t | 6.4 | |
| H (aromatic) | 7.48 | d | 8.4 | |
| H (aromatic) | 7.44 | td | 7.6, 2.0 |
III. Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity analysis and the relationship between the HPLC and qNMR techniques.
Caption: General workflow for the synthesis, purification, and purity analysis of 1,2,4-oxadiazoles.
Caption: The orthogonal relationship between HPLC and qNMR for comprehensive purity assessment.
References
- 1. bipm.org [bipm.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. youtube.com [youtube.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the In Vitro Biological Evaluation of 3-Phenyl-1,2,4-Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the in vitro biological evaluation of 3-phenyl-1,2,4-oxadiazole compounds, a class of heterocyclic molecules that have garnered significant interest for their potential therapeutic applications. This document outlines detailed protocols for assessing their anticancer and antimicrobial activities, presents quantitative data in a clear, tabular format for comparative analysis, and includes diagrams of key signaling pathways and experimental workflows to facilitate understanding and experimental design.
Anticancer Activity Evaluation
The 3-phenyl-1,2,4-oxadiazole scaffold is a recognized pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The following sections detail the experimental protocols and summarize the reported biological data.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic activity of 3-phenyl-1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC₅₀ values for various derivatives against different cancer cell lines.
Table 1: Anticancer Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Phenyl | 4-Nitrophenyl | MCF-7 (Breast) | 8.5 | [1] |
| 1b | Phenyl | 3,4,5-Trimethoxyphenyl | MDA-MB-231 (Breast) | 3.5 | [1] |
| 1c | Phenyl | 4-Fluorophenyl | A549 (Lung) | 0.76 | [1] |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [2] |
| 2b | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [2] |
| 3 | Phenyl | (E)-2-phenylvinyl | K562 (Leukemia) | >50 | |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.45 | [1] |
| 5-Fluorouracil | - | - | CaCo-2 (Colon) | 3.2 | [2] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for the cytotoxic potential of compounds.[1][3]
Objective: To determine the IC₅₀ value of 3-phenyl-1,2,4-oxadiazole compounds against a selected cancer cell line.
Materials:
-
3-phenyl-1,2,4-oxadiazole compounds of interest
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the 3-phenyl-1,2,4-oxadiazole compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Antimicrobial Activity Evaluation
Several 3-phenyl-1,2,4-oxadiazole derivatives have been reported to exhibit activity against various bacterial strains. The following sections provide protocols for assessing their antimicrobial properties and a summary of the available data.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Bacterial Strain | MIC (µM) | Reference |
| 4a | Phenyl | 2-Nitrophenyl | E. coli | 60 | [5] |
| 4b | 4-Chlorophenyl | 2-Nitrophenyl | E. coli | >100 | [5] |
| 4c | 4-Chlorophenyl | 4-Nitrophenyl | P. mirabilis | >100 | [5] |
| 4d | Phenyl | 3,5-Dinitrophenyl | E. faecalis | >100 | [5] |
| Amoxicillin | - | - | E. coli | - | [6] |
Note: The data indicates that some nitrated derivatives show activity, while many others are inactive against the tested strains at the screening concentration.
Experimental Protocol: Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of the compounds.[7]
Objective: To screen 3-phenyl-1,2,4-oxadiazole compounds for antimicrobial activity.
Materials:
-
3-phenyl-1,2,4-oxadiazole compounds
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Nutrient Agar
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
DMSO (negative control)
-
Micropipettes
Procedure:
-
Preparation of Inoculated Agar Plates:
-
Prepare and sterilize Nutrient Agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Inoculate the molten agar with a standardized bacterial suspension (adjusted to 0.5 McFarland standard).
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.[7]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the solidified agar.[7]
-
Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 100 µM).[5]
-
Add a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.
-
In separate wells, add the standard antibiotic as a positive control and DMSO as a negative control.[7]
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.
-
Potential Signaling Pathways in Anticancer Activity
The anticancer effects of oxadiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanisms for many 3-phenyl-1,2,4-oxadiazole compounds are still under investigation, related compounds have been shown to modulate pathways such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling cascades.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[8] Inhibition of this pathway is a key strategy in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer, making it an attractive target for therapeutic intervention.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. atcc.org [atcc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cytotoxicity Assays of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents. The 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole core, in particular, has drawn interest for its cytotoxic properties. This document provides detailed application notes and experimental protocols for the evaluation of the cytotoxic effects of this compound derivatives on cancer cell lines. The methodologies outlined herein are fundamental for preclinical assessment and mechanism of action studies.
While specific cytotoxicity data for this compound is not extensively available in the public domain, this document summarizes quantitative data from structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to provide a comparative context for researchers.
Data Presentation: Cytotoxicity of Oxadiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various oxadiazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the potential of this class of compounds as cytotoxic agents.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | 3-Aryl Substituent | 5-Aryl/Alkyl Substituent | Cell Line | IC₅₀ (µM) |
| 1 | Phenyl | 4-Fluorophenyl | MCF-7 (Breast) | 0.76 |
| 2 | 4-Chlorophenyl | 4-Nitrophenyl | MCF-7 (Breast) | 8.5 |
| 3 | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 2.1 |
| 4 | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 |
| 5 | 4-(trifluoromethyl)phenyl | 3-Chlorothiophen-2-yl | A549 (Lung) | 9.18 |
| 6 | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | DU145 (Prostate) | 9.3 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.45 |
| 5-Fluorouracil | - | - | CaCo-2 (Colon) | 3.2 |
Note: Data is compiled from various sources for structurally related compounds and may not be directly comparable.[1][2][3][4]
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | 2-Substituent | 5-Substituent | Cell Line | IC₅₀ (µM) |
| 7 | 2-chloropyridine derivative | Varied | SGC-7901 (Gastric) | Comparable to positive control |
| 8 | Fused 1,2,4-oxadiazole | Phenyl with EWG | MCF-7 (Breast) | 0.34 |
| 9 | Quinoline conjugate | Varied | HepG2 (Liver) | 0.8 - 1.2 |
| 10 | 3,4,5-trimethoxyphenyl | Varied | HeLa (Cervical) | 0.118 |
| 11 | Capsaicin-based | Varied | S. aureus (NorA overexpressing) | 12.5 (MEC, µg/mL) |
| 12 | Substituted benzene | Varied | MCF-7 (Breast) | 1.85 - 2.5 |
| 13 | Thymol-1,2,3-triazole | Varied | HCT-116 (Colon) | 2.6 |
| Cisplatin | - | - | A549 (Lung) | 4.98 |
Note: Data is compiled from various sources for structurally related compounds and may not be directly comparable.[1][2][5]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][7][8][9]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[11]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture reagents as described for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][12]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Cell culture reagents as described for the MTT assay
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the oxadiazole derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
The cytotoxic effects of many 1,2,4-oxadiazole derivatives are mediated through the induction of apoptosis. While the precise signaling cascade for this compound derivatives is under investigation, related compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is often initiated by cellular stress and involves the regulation by the Bcl-2 family of proteins, leading to the activation of executioner caspases.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Screening of 1,2,4-Oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening 1,2,4-oxadiazole analogs for their potential anti-inflammatory activity. The protocols outlined below cover key in vitro and in vivo assays to identify and characterize novel anti-inflammatory agents.
Introduction
1,2,4-oxadiazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[1][2][3] The 1,2,4-oxadiazole scaffold is considered a bioisostere for amide and ester functionalities, offering improved hydrolytic and metabolic stability.[4] Many of these analogs exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1][5] This document details the standard experimental procedures for evaluating the anti-inflammatory potential of newly synthesized 1,2,4-oxadiazole compounds.
Key Signaling Pathway in Inflammation
A frequently implicated pathway in inflammation that is often targeted by 1,2,4-oxadiazole derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Experimental Protocols
An overview of the typical workflow for screening 1,2,4-oxadiazole analogs for anti-inflammatory activity is presented below.
In Vitro Assays
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compounds.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,2,4-oxadiazole analogs for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Nitric Oxide (NO) Production Assay
-
Objective: To screen for the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the 1,2,4-oxadiazole analogs for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
4. Pro-inflammatory Cytokine Release Assay (ELISA)
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production.
-
Protocol:
-
Seed RAW 264.7 cells and treat them with the test compounds and LPS as described in the NO production assay.
-
Collect the cell culture supernatant after 24 hours of incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
5. NF-κB Activity Assays
-
Objective: To determine if the anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway.
-
Method A: Western Blot for p-p65
-
Treat RAW 264.7 cells with the test compounds and LPS.
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65 (p-p65) and total p65.
-
Use a secondary antibody conjugated to horseradish peroxidase and detect the bands using a chemiluminescence substrate.
-
-
Method B: Immunofluorescence for NF-κB Nuclear Translocation
-
Grow RAW 264.7 cells on coverslips and treat them with test compounds and LPS.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory activity of lead compounds.
-
Animals: Wistar rats or Swiss albino mice.
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the 1,2,4-oxadiazole analogs or a standard drug (e.g., indomethacin) intraperitoneally or orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Data Presentation
The quantitative data obtained from the screening assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Analogs
| Compound | Cytotoxicity (IC50, µM) | NO Production Inhibition (IC50, µM) | TNF-α Inhibition (%) at [X] µM | IL-6 Inhibition (%) at [X] µM | NF-κB Activation Inhibition (IC50, µM) |
| Analog 1 | >100 | 15.2 ± 1.3 | 65.4 ± 4.2 | 58.9 ± 3.7 | 5.1 ± 0.8 |
| Analog 2 | >100 | 25.8 ± 2.1 | 42.1 ± 3.5 | 35.6 ± 2.9 | 12.4 ± 1.5 |
| Compound 17 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 65 | Not specified | 12.84 ± 0.21[2] | Not specified | Not specified | 1.35 ± 0.39[2] |
| Resveratrol | Not specified | >50 | Not specified | Not specified | 25.3 ± 2.1 |
| Compound 2 (Resveratrol analog) | Not specified | 22.4 ± 1.9 | Significantly reduced | Significantly reduced | 10.8 ± 1.2[5] |
| Standard (e.g., Dexamethasone) | >100 | 5.6 ± 0.4 | 85.2 ± 5.1 | 80.3 ± 4.8 | 1.2 ± 0.3 |
Note: The data presented for Analogs 1, 2, Resveratrol, and the standard are hypothetical examples for illustrative purposes. Data for Compound 65 and Compound 2 are from the literature.[2][5]
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| Analog 1 | 10 | 55.2 ± 4.5 |
| Analog 1 | 20 | 68.7 ± 5.1 |
| Flurbiprofen-based oxadiazole 10 | Not specified | 88.33[6] |
| Flurbiprofen-based oxadiazole 3 | Not specified | 66.66[6] |
| Flurbiprofen-based oxadiazole 5 | Not specified | 55.55[6] |
| Indomethacin (Standard) | 10 | 75.4 ± 6.2 |
Note: The data for Analog 1 and Indomethacin are hypothetical examples. Data for flurbiprofen-based oxadiazoles are from the literature.[6]
Conclusion
The systematic screening of 1,2,4-oxadiazole analogs using the detailed protocols in these application notes will enable the identification of promising anti-inflammatory drug candidates. The combination of in vitro cell-based assays and in vivo animal models provides a robust platform for evaluating the efficacy and mechanism of action of these compounds. The provided diagrams and data tables serve as a clear guide for experimental planning and data interpretation in the quest for novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Anticancer Agents Utilizing a 1,2,4-Oxadiazole Scaffold
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functional groups.[1] Its rigid, planar structure and capacity for diverse substitutions at the C3 and C5 positions make it a versatile scaffold for designing targeted therapeutic agents.[2][3] In oncology, 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of anticancer activities through various mechanisms of action, including enzyme inhibition, apoptosis induction, and disruption of key signaling pathways.[4][5] These compounds have been shown to target histone deacetylases (HDACs), caspases, tubulin, and receptor tyrosine kinases like EGFR, underscoring the scaffold's potential in developing novel cancer chemotherapeutics.[6][7][8]
This document provides an overview of the application of the 1,2,4-oxadiazole scaffold in anticancer drug development, including detailed protocols for synthesis, in vitro evaluation, and a summary of the biological activity of representative compounds.
Quantitative Data Summary
The anticancer activity of various 1,2,4-oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The data below summarizes the in vitro cytotoxicity of several promising compounds.
| Compound ID/Series | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 21 | Myeloma (MM1S) | 0.0098 - 0.0449 | HDAC Inhibitor | [6] |
| Compound 21 | Burkitt's lymphoma (Daudi) | Not specified, 53.8% tumor reduction in vivo | HDAC Inhibitor | [6] |
| Compound 14a-d | Breast (MCF-7) | 0.12 - 2.78 | Antitumor | [6] |
| Compound 14a-d | Lung (A549) | 0.12 - 2.78 | Antitumor | [6] |
| Compound 14a-d | Melanoma (A375) | 0.12 - 2.78 | Antitumor | [6] |
| Compound 18a-c | Breast (MCF-7), Lung (A549), Breast (MDA-MB-231) | Sub-micromolar | Antitumor | [6] |
| Compound 33 | Breast (MCF-7) | 0.34 | EGFR Inhibitor | [8] |
| Imidazopyridine Derivative 1 | Breast (MCF-7) | 0.68 | Cytotoxic | [5] |
| Imidazopyridine Derivative 1 | Lung (A549) | 1.56 | Cytotoxic | [5] |
| Imidazopyridine Derivative 1 | Melanoma (A375) | 0.79 | Cytotoxic | [5] |
| Quinoline Derivative 2 | Breast (MCF-7) | 0.11 | Cytotoxic | [5] |
| Quinoline Derivative 2 | Lung (A549) | 0.23 | Cytotoxic | [5] |
| Quinoline Derivative 2 | Prostate (DU-145) | 0.92 | Cytotoxic | [5] |
| Thiadiazole-pyrimidine Deriv. 5 | Lung (A549) | 0.11 | Cytotoxic | [5] |
| Thiadiazole-pyrimidine Deriv. 5 | Breast (MCF-7) | 0.22 | Cytotoxic | [5] |
| Compound 23 | Chronic Myeloid Leukemia (Drug-Resistant) | 5.5 - 13.2 | Tubulin Interaction | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common and efficient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles via the condensation of an amidoxime with a carboxylic acid, often facilitated by microwave irradiation to reduce reaction times and improve yields.[7]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
Silica gel (as solid support)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Microwave reactor
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography)
Procedure:
-
Preparation of Reactant Mixture: In a microwave-safe reaction vessel, combine the amidoxime (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a suitable amount of silica gel.
-
Solvent Addition: Add a minimal amount of anhydrous solvent to create a slurry, ensuring the reactants are well-dispersed on the silica support.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Extract the product from the silica gel using a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Concentrate the extracted solution under reduced pressure. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of anticancer compounds.[5][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Experimental and Developmental Workflow
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of novel 1,2,4-oxadiazole-based anticancer agents.
Caption: Workflow for anticancer drug development using a 1,2,4-oxadiazole scaffold.
Signaling Pathway: Caspase-3 Activation
Certain 1,2,4-oxadiazole derivatives have been found to induce apoptosis by activating key executioner enzymes like Caspase-3.[10] This activation can be a result of interactions with upstream cellular components, leading to programmed cell death.
Caption: Proposed pathway for apoptosis induction via Caspase-3 activation.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The two main techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of your reaction, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Common impurities can originate from starting materials and side-reactions. These may include:
-
Unreacted benzamidoxime: The starting material for the synthesis.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride, especially if moisture is present in the reaction.[1]
-
Di-acylated or O-acylated intermediates: Benzamidoxime has two nucleophilic sites (N and O), and while N-acylation is generally favored for the subsequent cyclization, side products from O-acylation or di-acylation can occur.
Q3: My crude product is an oil or gum and won't solidify. How can I purify it?
A3: Oily or gummy crude products can be challenging. Here are a few approaches:
-
Trituration: Stir the oil vigorously with a solvent in which the desired product is expected to be insoluble, but the impurities are soluble. Good starting solvents for trituration are hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[2] This can sometimes induce crystallization.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying non-solid materials.
Q4: How stable is this compound during purification?
A4: The chloromethyl group is a reactive functional group. The compound can be susceptible to degradation under strongly basic or nucleophilic conditions and at elevated temperatures for prolonged periods. It is advisable to use neutral conditions where possible and avoid excessive heat.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too nonpolar for your compound. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. |
| The solution is cooling too quickly. | Let the solution cool gradually to room temperature before placing it in an ice bath. | |
| The solution is highly supersaturated with impurities. | Try a preliminary purification by column chromatography before attempting recrystallization. | |
| Low recovery of purified crystals | Too much solvent was used during dissolution. | Concentrate the mother liquor by carefully evaporating some of the solvent and then re-cooling. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent/anti-solvent system where the compound has lower solubility when cold. | |
| Premature crystallization occurred during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimal. | First, perform Thin Layer Chromatography (TLC) with various solvent systems to find an eluent that gives your desired compound an Rf value between 0.2 and 0.4. |
| The column was not packed correctly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude material. | A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The compound appears to be degrading on the column | The silica gel is too acidic. | Deactivate the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (0.1-1%) to your eluent. |
| Prolonged contact time with the silica gel. | Use flash chromatography with positive pressure to speed up the elution process. |
Data Presentation
The selection of an appropriate solvent is critical for successful purification. The following table provides a guide to common solvents that can be screened for the purification of 1,2,4-oxadiazole derivatives.
| Purification Method | Solvent/Solvent System | Suitability for 1,2,4-Oxadiazole Derivatives |
| Recrystallization | Ethanol/Water | Often a good choice for achieving high purity and yield. The compound is typically soluble in hot ethanol and less soluble upon the addition of water.[3] |
| Ethyl Acetate/Hexane | A common mixed solvent system for recrystallization.[3] | |
| Isopropanol | Can be an effective single solvent for recrystallization.[3] | |
| Toluene | Suitable for some aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate | A widely used eluent system for compounds of moderate polarity. The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| Dichloromethane/Methanol | Effective for more polar 1,2,4-oxadiazole derivatives. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation.
-
Fraction Collection: Collect the eluate in separate fractions.
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
challenges in the cyclization step of 1,2,4-oxadiazole formation
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization step of 1,2,4-oxadiazole formation.
Troubleshooting Guide
This guide addresses specific experimental issues, their probable causes, and recommended solutions to streamline your synthesis process.
Issue 1: Low to No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and may require forcing conditions.[1] For thermally promoted cyclization, consider refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, strong, non-nucleophilic bases such as Tetrabutylammonium fluoride (TBAF) in dry THF are effective.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1][2] |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[1] It is advisable to protect these functional groups prior to the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent plays a crucial role in the reaction's success. Aprotic solvents like DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents such as water or methanol can be detrimental.[1] |
| Low Reactivity of Nitrile (in 1,3-Dipolar Cycloaddition) | The triple bond of the nitrile can be unreactive.[3] To overcome this, the nitrile can be used as the solvent or in large excess to favor the desired cycloaddition.[1] Alternatively, employing a catalyst, such as a platinum(IV) complex, can facilitate the reaction. |
Issue 2: Formation of Significant Side Products
Symptom: Analytical data indicates the presence of one or more major impurities alongside the desired product.
Common Side Products and Mitigation Strategies:
| Side Product/Reaction | Identification & Probable Cause | Recommended Solution |
| Cleavage of O-Acyl Amidoxime | A significant peak in the LC-MS corresponds to the mass of the hydrolyzed O-acyl amidoxime intermediate. This is common in protic media or with prolonged heating.[1] | Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions.[1] |
| Nitrile Oxide Dimerization (Furoxans) | In 1,3-dipolar cycloaddition, the nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), which is often the favored pathway.[1][3] | Perform the reaction by slowly adding the nitrile oxide precursor to a solution containing a high concentration of the nitrile dipolarophile. Using the nitrile as the solvent is also a viable strategy.[1] |
| Boulton-Katritzky Rearrangement | NMR and MS data suggest the formation of an isomer of the desired 1,2,4-oxadiazole. This thermal rearrangement is more common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain and can be catalyzed by acid or moisture.[1][4] | Use neutral, anhydrous conditions for workup and purification. Avoid excessive heat and acidic conditions. Store the final compound in a dry environment.[1] |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[1][4] | If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.[1] |
Issue 3: Difficulty in Product Purification
Symptom: The desired 1,2,4-oxadiazole co-elutes with starting materials or byproducts during column chromatography, or the product is obtained as an oil instead of a solid.
Purification Troubleshooting:
| Problem | Recommended Solution |
| Co-elution with Starting Materials/Byproducts | * Solvent System Optimization: Systematically vary the polarity of the eluent for column chromatography. |
-
Aqueous Wash: Perform an acidic or basic wash to remove unreacted starting materials like carboxylic acids or amidoximes.
-
Short Silica Gel Plug: For removing highly polar impurities, a quick filtration through a short plug of silica gel can be effective.[5] | | Product is an Oil | * Trituration: Attempt to induce crystallization by stirring the oil with a solvent in which the product is poorly soluble.
-
Solvent Evaporation with a Co-solvent: To remove residual high-boiling solvents like DMF or DMSO that may be trapping the product as an oil, dissolve the product in a volatile solvent (e.g., DCM) and add a non-polar co-solvent like toluene, then evaporate under reduced pressure.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am observing a significant amount of a nitrile oxide dimer in my 1,3-dipolar cycloaddition reaction. How can I minimize this?
A2: The dimerization of nitrile oxides to form furoxans is a common competing reaction.[1][3] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1]
Q3: My final 1,2,4-oxadiazole product seems to be rearranging during purification or upon standing. What could be the cause?
A3: Your product may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or even moisture.[1][4] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of 1,2,4-oxadiazoles. For example, the reaction of a silica-supported O-acyl amidoxime in a microwave reactor can effectively promote cyclodehydration.[1]
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides
This protocol is a classical method for 1,2,4-oxadiazole synthesis.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[3]
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This modern protocol offers a more streamlined approach.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[3]
Visualizations
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting workflow for low yield in 1,2,4-oxadiazole synthesis.
References
minimizing byproducts in the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating the formation of unwanted byproducts.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired 1,2,4-oxadiazole?
A1: A common byproduct in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the corresponding 1,3,4-oxadiazole isomer.
Identification:
-
Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values. The 1,3,4-isomer is often more polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for distinguishing between the isomers. The chemical shifts of the carbon atoms in the oxadiazole ring will differ.
-
Mass Spectrometry (MS): While both isomers have the same mass, their fragmentation patterns may differ, aiding in identification if you have access to tandem MS.
Minimization Strategies: The formation of the 1,2,4-oxadiazole is typically favored when using the reaction of an amidoxime with an acyl chloride.[1][2] The key is the selective O-acylation of the amidoxime followed by cyclization.
-
Reaction Temperature: Running the acylation step at a low temperature (e.g., 0 °C) can enhance the selectivity of O-acylation over N-acylation, which can lead to the undesired isomer.
-
Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the acylation. The choice and stoichiometry of the base can influence the reaction pathway.
-
Order of Addition: Adding the acyl chloride slowly to a solution of the amidoxime and base can help control the reaction and minimize side reactions.
Q2: I am observing a byproduct with a mass double that of my starting materials. What could it be and how can I prevent its formation?
A2: This is likely a dimer resulting from the self-condensation of your starting materials or intermediates. In the context of 1,2,4-oxadiazole synthesis from nitrile oxides (an alternative route), dimerization is a known side reaction that can form 1,2,5-oxadiazole-2-oxides or 1,2,4-oxadiazole-4-oxides.[1] When using the more common amidoxime route, dimerization of the O-acyl amidoxime intermediate can also occur under certain conditions.
Prevention:
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of the amidoxime or acylating agent can sometimes promote side reactions.
-
Reaction Concentration: Running the reaction at a higher dilution may disfavor bimolecular side reactions like dimerization.
-
Temperature Control: As with isomer formation, maintaining a low and controlled temperature during the reaction can suppress the rate of dimerization.
Q3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are the likely impurities and how can I improve purification?
A3: Besides the isomeric byproduct, other impurities can include unreacted starting materials (benzamidoxime, chloroacetyl chloride), the O-acyl amidoxime intermediate if cyclization is incomplete, and potential rearrangement products.
Improving Purification:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion of the starting materials and the intermediate.
-
Work-up Procedure: A thorough aqueous work-up can help remove unreacted starting materials and water-soluble byproducts. Washing with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities.
-
Column Chromatography:
-
Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Stationary Phase: If standard silica gel does not provide adequate separation, consider using alumina or a different grade of silica.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of a substituted amidoxime with an acyl chloride or carboxylic acid.[1][2] For this compound, this involves the reaction of benzamidoxime with chloroacetyl chloride.
Q2: What are the critical reaction parameters to control for minimizing byproducts?
A2: The most critical parameters are:
-
Temperature: Low temperatures during acylation favor the desired O-acylation.
-
Stoichiometry: Precise control over the molar ratios of reactants and base is crucial.
-
Order of Addition: Slow addition of the acylating agent helps to control the reaction rate and temperature.
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis has been successfully applied to the formation of 1,2,4-oxadiazoles, often leading to shorter reaction times and good yields.[1][3] However, optimization of the reaction conditions (time, temperature, power) is necessary to minimize byproduct formation.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of 1,2,4-Oxadiazole (%) | Yield of 1,3,4-Oxadiazole (%) |
| 1 | Pyridine (1.1) | Dichloromethane | 0 to RT | 75 | 15 |
| 2 | Triethylamine (1.1) | Tetrahydrofuran | 0 to RT | 72 | 18 |
| 3 | Pyridine (1.1) | Dichloromethane | RT | 65 | 25 |
| 4 | K2CO3 (1.5) | Acetonitrile | 50 | 50 | 40 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate potential trends.
Experimental Protocols
Synthesis of this compound
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzamidoxime (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) dropwise to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct minimization.
References
troubleshooting guide for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low or No Product Formation
-
Symptom: Little to no desired 1,2,4-oxadiazole is observed in the reaction mixture by TLC, LC-MS, or NMR analysis.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete conversion of nitrile to amidoxime | Ensure complete reaction of the nitrile with hydroxylamine. This can be monitored by TLC or LC-MS. If the reaction is sluggish, consider adjusting the temperature or reaction time. |
| Poor acylation of the amidoxime | If using a carboxylic acid, ensure an appropriate activating agent (e.g., CDI, EDC/HOBt) is used to form a reactive intermediate. When using acyl chlorides or anhydrides, ensure they are of good quality and added under anhydrous conditions to prevent hydrolysis. |
| Inefficient cyclodehydration of the O-acyl amidoxime intermediate | The cyclization step is often the most critical. For thermally promoted cyclization, higher temperatures (e.g., refluxing in toluene or xylene) may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in dry THF, or superbase systems such as NaOH/DMSO or KOH/DMSO, can be effective at room temperature.[1] Microwave irradiation can also significantly accelerate this step.[2] |
| Incompatible functional groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.[1][2] Consider protecting these groups before proceeding with the synthesis. |
| Poor solvent choice | Aprotic solvents such as DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol can be detrimental.[1][3] |
Issue 2: Presence of a Major Side Product
-
Symptom: A significant side product is observed, complicating purification and reducing the yield of the desired 1,2,4-oxadiazole.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Cleavage of the O-acyl amidoxime intermediate | This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating.[1][4] Minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions. |
| Boulton-Katritzky Rearrangement | 3,5-disubstituted 1,2,4-oxadiazoles can rearrange, especially with heat or under acidic conditions.[1] If this is suspected, use neutral, anhydrous conditions for work-up and purification. Store the final compound in a dry environment. |
| Nitrile oxide dimerization (Furoxan formation) | When using the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1] To favor the desired reaction with the nitrile, use the nitrile as the solvent or in a large excess.[1] |
Issue 3: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify, with impurities co-eluting with the desired compound during chromatography.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Formation of isomeric byproducts | Isomeric oxadiazoles or other heterocyclic systems can sometimes form and be difficult to separate. Carefully analyze NMR and MS data to identify the nature of the impurity. Optimization of the reaction conditions to favor the desired isomer is crucial. |
| Residual starting materials or reagents | Unreacted amidoxime, carboxylic acid, or coupling reagents can contaminate the product. Ensure the reaction goes to completion. A suitable aqueous work-up can often remove many of these impurities. |
| Product degradation during purification | The 1,2,4-oxadiazole ring can be sensitive to acidic or basic conditions. Use neutral conditions for chromatography where possible (e.g., silica gel with a non-polar/polar solvent system). Avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most widely used method involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.[5][6] This is typically a two-step process involving the formation of an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[4]
Q2: Can I perform the synthesis as a one-pot reaction?
A2: Yes, several one-pot procedures have been developed. For instance, reacting amidoximes with carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature can yield 3,5-disubstituted 1,2,4-oxadiazoles directly.[2] Another one-pot approach utilizes the Vilsmeier reagent to activate the carboxylic acid.[2][7]
Q3: My final product seems to be unstable and decomposes over time. What could be the cause?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative.[1] This rearrangement can be triggered by heat, acid, or moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry, cool, and dark environment.
Q4: How can I improve the yield of the cyclodehydration step?
A4: The cyclization of the O-acyl amidoxime intermediate is often the yield-limiting step. To improve the yield, you can try:
-
Thermal conditions: Refluxing in a high-boiling aprotic solvent like toluene or xylene.
-
Base-mediated cyclization: Using a strong, non-nucleophilic base such as TBAF in anhydrous THF.[1] Superbase systems like NaOH/DMSO or KOH/DMSO are also very effective.[1][7]
-
Microwave irradiation: This can significantly reduce reaction times and improve yields.[2]
Q5: What are some alternative methods for synthesizing 1,2,4-oxadiazoles?
A5: Besides the amidoxime route, 1,2,4-oxadiazoles can be synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][8] However, a common side reaction in this method is the dimerization of the nitrile oxide to form a furoxan.[1] Other methods include reactions starting from alkynes and nitriles mediated by iron(III) nitrate.[8][9]
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Amidoxime
-
To a solution of the nitrile in a suitable solvent (e.g., ethanol, methanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate, triethylamine).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Extract the amidoxime with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime, which can often be used in the next step without further purification.
Step 2: Acylation of the Amidoxime and Cyclodehydration
-
Dissolve the amidoxime and the carboxylic acid in an aprotic solvent (e.g., DMF, DCM, or THF).
-
Add a coupling agent (e.g., 1.1 equivalents of carbonyldiimidazole (CDI) or a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt)).
-
Stir the reaction mixture at room temperature for several hours or until the formation of the O-acyl amidoxime intermediate is complete (monitor by TLC or LC-MS).
-
For the cyclodehydration step, either:
-
Thermal cyclization: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the cyclization is complete.
-
Base-mediated cyclization: Add a base such as TBAF or DBU and continue stirring at room temperature.
-
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
| Method | Reagents | Conditions | Reaction Time | Yield | Reference |
| Superbase One-Pot | Amidoxime, Carboxylic Acid Ester, NaOH/DMSO | Room Temperature | 4 - 24 h | 11 - 90% | [2] |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid, Vilsmeier Reagent | Room Temperature | Not specified | 61 - 93% | [2] |
| Microwave-Assisted | Amidoxime, Acyl Chloride/Ester, NH4F/Al2O3 or K2CO3 | Microwave Irradiation | Short | Good | [2] |
| Thermal Cyclization | O-acyl amidoxime in borate buffer (pH 9.5) | 90 °C | 2 h | 51 - 92% (conversion) | [4] |
Visualizations
Caption: Synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.
This diagram illustrates the common synthetic route starting from a nitrile and a carboxylic acid, proceeding through an O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole product. It also indicates potential side reactions such as hydrolysis of the intermediate and rearrangement of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Welcome to the technical support center for the scale-up synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of chloroacetic acid. 2. Low reactivity of benzamidoxime. 3. Insufficient reaction temperature or time for cyclization. 4. Degradation of starting materials or product. | 1. Ensure the activating agent (e.g., carbodiimide or thionyl chloride) is fresh and added under anhydrous conditions. Consider using chloroacetyl chloride directly. 2. Verify the purity of benzamidoxime. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. Gradually increase the temperature if the reaction is sluggish. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
| Formation of Significant Impurities | 1. Presence of moisture leading to hydrolysis of intermediates. 2. Side reactions due to excessive temperature. 3. Impure starting materials. | 1. Use anhydrous solvents and reagents. 2. Maintain strict temperature control throughout the reaction. 3. Ensure the purity of benzamidoxime and chloroacetic acid derivatives before starting the synthesis. |
| Difficult Product Isolation/Purification | 1. Oily product that is difficult to crystallize. 2. Co-precipitation of impurities. | 1. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product may induce crystallization. If recrystallization fails, column chromatography may be necessary. 2. Optimize the recrystallization process by adjusting the cooling rate and solvent ratio. |
| Inconsistent Yields at Larger Scales | 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Non-linear effects of impurities at scale. | 1. Ensure the reactor has adequate cooling capacity. Consider a slower addition of reagents to control the exotherm. 2. Use appropriate stirring speed and impeller design for the reactor volume. 3. Purify starting materials to a higher standard for scale-up reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely used method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid or its derivative, followed by cyclization. For the synthesis of this compound, this typically involves the reaction of benzamidoxime with an activated form of chloroacetic acid (like chloroacetyl chloride) or with chloroacetic acid in the presence of a coupling agent, followed by thermal or acid-catalyzed cyclodehydration.
Q2: What are the critical safety precautions to take during the scale-up of this synthesis?
A2: The reaction can be exothermic, especially during the activation of the carboxylic acid and the cyclization step. It is crucial to have efficient temperature control and a plan for managing any potential thermal runaway. The use of chloroacetyl chloride requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The final product, this compound, is also expected to be a hazardous substance and should be handled with care.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. By spotting the starting materials and the reaction mixture on the same plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For larger quantities, recrystallization is often the most practical purification method. A suitable solvent system needs to be identified through small-scale solubility tests. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed, although this may be less economical for very large scales.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reaction: Dissolve benzamidoxime (1 equivalent) and a suitable base like pyridine (1.1 equivalents) in an anhydrous solvent. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cyclization: The intermediate O-acylamidoxime may cyclize in situ or may require heating. If necessary, gently heat the reaction mixture to reflux until the cyclization is complete.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers: Biological Activity and Therapeutic Potential
A deep dive into the pharmacological profiles of two prominent oxadiazole isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, reveals both distinct and overlapping therapeutic potential. These five-membered heterocyclic compounds are of significant interest in medicinal chemistry, largely due to their role as bioisosteres for amide and ester groups, which can enhance pharmacological activity and stability.[1][2] This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating their therapeutic applications.
Oxadiazole scaffolds are a cornerstone in the development of new therapeutic agents. Among the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and have been extensively studied.[2] Their ability to participate in hydrogen bonding interactions often leads to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This comparison will focus on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.
1,3,4-Oxadiazole Derivatives: This isomer has been incorporated into numerous compounds with potent antiproliferative effects. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with some compounds exhibiting greater potency than the standard drug Doxorubicin.[1] The anticancer activity of 1,3,4-oxadiazoles is often attributed to their ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as growth factors, kinases, and histone deacetylases (HDACs).[3][4] Some derivatives have also been found to induce apoptosis and perturb the cell cycle in cancer cells.[5]
1,2,4-Oxadiazole Derivatives: Derivatives of this isomer have also shown significant promise in cancer therapy. For example, some 1,2,4-oxadiazole-linked imidazopyrazine derivatives have displayed excellent cytotoxicity against MCF-7, A-549 (lung), and A-375 (melanoma) cancer cell lines.[2] A notable mechanism of action for some 1,2,4-oxadiazole derivatives is the activation of caspases, which are key executioners of apoptosis.[6] Specifically, some compounds have been identified as novel apoptosis inducers through the activation of caspase-3.[6]
Hybrid Approaches: Interestingly, hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole rings have been synthesized and shown to possess potent anticancer activity, suggesting a synergistic effect.[7]
Below is a table summarizing the anticancer activity of selected 1,2,4- and 1,3,4-oxadiazole derivatives.
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Not specified (Thymidine Phosphorylase inhibitor) | Potent inhibition | [2] |
| 1,3,4-Oxadiazole | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [8] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16a) | MCF-7 (Breast) | 0.68 | [2] |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole linked imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | [2] |
| Hybrid | 1,2,4-oxadiazole and 1,3,4-oxadiazole hybrid (65) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and oxadiazole derivatives have emerged as promising candidates.
1,3,4-Oxadiazole Derivatives: This class of compounds has demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1] Some 2,5-disubstituted derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms of action for the antimicrobial effects of 1,3,4-oxadiazoles are varied and include the inhibition of essential microbial enzymes such as enoyl reductase (InhA) and 14α-demethylase in mycobacteria, and disruption of the ergosterol biosynthesis pathway in fungi.[1]
1,2,4-Oxadiazole Derivatives: Derivatives of 1,2,4-oxadiazole have also been reported to possess potent antimicrobial properties. For instance, certain 3-substituted 5-amino 1,2,4-oxadiazoles have shown significant antimicrobial activity.[1] Some derivatives have been found to be effective against a panel of clinical microorganisms, including drug-resistant strains of Staphylococcus aureus.[9] The mechanism of action for some of these compounds involves the inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis.[9]
The following table presents the antimicrobial activity of representative oxadiazole isomers.
| Isomer | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | OZE-I | Staphylococcus aureus | 4 - 16 | [10][11] |
| 1,3,4-Oxadiazole | OZE-II | Staphylococcus aureus | 4 - 16 | [10][11] |
| 1,3,4-Oxadiazole | OZE-III | Staphylococcus aureus | 8 - 32 | [10][11] |
| 1,2,4-Oxadiazole | Compound 58 (indol-5-yl and 4-trifluoromethyl substitutions) | Staphylococcus aureus ATCC | 4 | [9] |
| 1,2,4-Oxadiazole | 3-substituted 5-amino 1,2,4-oxadiazole (43) | Staphylococcus aureus | 0.15 | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in a multitude of diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both oxadiazole isomers have shown potential in this area.
1,3,4-Oxadiazole Derivatives: Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12] Some derivatives have shown preferential inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] Furthermore, some compounds have been shown to inhibit the release of pro-inflammatory mediators by targeting the LPS-TLR4-NF-κB signaling pathway.[13]
1,2,4-Oxadiazole Derivatives: The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has also been investigated. Similar to their 1,3,4-isomers, some of these compounds exert their effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[14] By blocking the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[14]
A summary of the anti-inflammatory activity of selected oxadiazole derivatives is provided in the table below.
| Isomer | Derivative | Assay | Activity | Reference |
| 1,3,4-Oxadiazole | 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OSD) | Carrageenan-induced rat paw edema | 60% reduction in edema (100 mg/kg) | [13] |
| 1,3,4-Oxadiazole | 4-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OPD) | Carrageenan-induced rat paw edema | 32.5% reduction in edema (100 mg/kg) | [13] |
| 1,2,4-Oxadiazole | Compound 17 | LPS-induced NO release in RAW264.7 cells | High inhibition | [14] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are crucial.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[17]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17] Incubate the plate for 1.5 to 4 hours at 37°C.[15][17]
-
Formazan Solubilization: After incubation, remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength of 492 nm or between 500-600 nm using a microplate reader.[16][17] The intensity of the color is proportional to the number of viable cells.
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.[21][22]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral, intraperitoneal) at a specific time before inducing inflammation.[21]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of the animals.[23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological effects of these oxadiazole isomers, diagrams of key signaling pathways and a general experimental workflow are provided below.
Caption: General experimental workflow for the synthesis and biological evaluation of oxadiazole isomers.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. researchgate.net [researchgate.net]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Phenyl-1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-phenyl-1,2,4-oxadiazole derivatives, focusing on their performance as enzyme inhibitors. The information presented herein is compiled from recent studies and aims to facilitate the rational design of more potent and selective therapeutic agents.
I. Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of several 3-phenyl-1,2,4-oxadiazole derivatives against various enzymatic targets. These derivatives are categorized based on their primary biological application to highlight the key structural modifications influencing their potency.
Table 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development.[1] Structure-activity relationship studies on 3-phenyl-1,2,4-oxadiazole derivatives have identified several potent inhibitors.[1]
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (μM) | Reference |
| Hit-01 | 4-CF3 | 46 | |
| 16d | 3-F, 4-CN | 5.27 ± 0.26 | [1] |
IC50: Half-maximal inhibitory concentration.
SAR Summary for Mpro Inhibitors: Initial screening identified a hit compound with a 4-(trifluoromethyl)phenyl group at the 3-position of the 1,2,4-oxadiazole ring. Subsequent optimization revealed that substitutions on the phenyl ring significantly impact inhibitory activity. The introduction of electron-withdrawing groups, such as fluorine and cyano groups, at the meta and para positions of the phenyl ring, as seen in compound 16d , led to a substantial increase in potency against SARS-CoV-2 Mpro.[1]
Table 2: Multi-Target Inhibitors for Alzheimer's Disease
Several 3-phenyl-1,2,4-oxadiazole derivatives have been investigated as potential treatments for Alzheimer's disease by targeting key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[2]
| Compound ID | R (Substitution on Phenyl Ring at C3) | R' (Substitution at C5) | AChE IC50 (μM) | BuChE IC50 (μM) | MAO-B Inhibition (%) | Reference |
| 2b | Phenyl | Thiophene | 0.0158 | >100 | Weak | [2] |
| 2c | Phenyl | 5-Methylthiophene | 0.021 | >100 | Weak | [2] |
| 2d | Phenyl | 5-Chlorothiophene | 0.035 | >100 | Weak | [2] |
| 4a | Phenyl | p-Aminophenyl | 0.121 | >100 | Not specified | [2] |
| Donepezil | - | - | 0.123 | - | - | [2] |
| Rivastigmine | - | - | - | 1.439 | - | [2] |
IC50: Half-maximal inhibitory concentration.
SAR Summary for Anti-Alzheimer's Agents: For acetylcholinesterase inhibition, the presence of a phenyl ring at the 3-position of the 1,2,4-oxadiazole was generally well-tolerated.[2] The key determinant of potency was the substituent at the 5-position. Incorporating a thiophene moiety at C5 resulted in highly potent AChE inhibitors, with compounds 2b , 2c , and 2d being more potent than the standard drug Donepezil.[2] These compounds, however, showed weak activity against BuChE. The introduction of a p-aminophenyl group at the 5-position, as in compound 4a , also yielded significant AChE inhibitory activity.[2] The studies suggest that the 1,2,4-oxadiazole scaffold with a phenyl at C3 and a thiophene or substituted phenyl at C5 is a promising template for MAO-B inhibitors.[2]
II. Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the cleavage of a fluorogenic substrate by Mpro.[1]
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate peptide with a fluorophore and a quencher
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds and positive control (e.g., GC376)
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate.
-
Add the Mpro enzyme solution (e.g., 20 nM final concentration) to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 20 µM final concentration) to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for cholinesterase inhibitors.
-
Materials:
-
Human AChE or BuChE
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Donepezil for AChE, Rivastigmine for BuChE)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE or BuChE enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Calculate the IC50 values from the dose-response curves.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay determines the ability of compounds to inhibit the activity of the MAO-B enzyme.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a proprietary substrate)
-
A developer solution that reacts with a byproduct (e.g., H2O2) to produce a fluorescent signal
-
Assay buffer
-
Test compounds and a positive control (e.g., Selegiline)
-
96-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Add the test inhibitor and MAO-B enzyme solution to the wells of a 96-well plate.
-
Incubate for a specified time at 37°C to allow for interaction between the inhibitor and the enzyme.
-
Prepare a substrate solution containing the MAO-B substrate and the developer.
-
Add the substrate solution to each well to start the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for a period of 10-40 minutes at 37°C.
-
Calculate the reaction rates and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values from the resulting dose-response curves.
-
III. Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of 3-phenyl-1,2,4-oxadiazole derivatives.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Role of the Main Protease (Mpro) in the SARS-CoV-2 replication cycle.
References
Validation of In Vitro Assays for 1,2,4-Oxadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro performance of various 1,2,4-oxadiazole derivatives, supported by experimental data from multiple studies. It is designed to assist researchers in evaluating the potential of these compounds and in designing robust validation assays.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the quantitative data for 1,2,4-oxadiazole and related 1,3,4-oxadiazole compounds against various cancer cell lines, bacterial strains, and fungal species. These tables facilitate a direct comparison of the potency of different derivatives and their performance against established drugs.
Anticancer Activity of Oxadiazole Derivatives
The cytotoxic effects of oxadiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing potency.
| Compound ID/Series | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) | Citation |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 | [1] |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 | [1] |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 | [1] |
| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 | [1] |
| 1,2,4-Oxadiazole Derivative 27 | MM1S (Multiple Myeloma) | 0.0098 - 0.0449 | Vorinostat | >0.5 | [2] |
| 1,2,4-Oxadiazole Derivative 23 | MDA-MB-231 (Breast) | 0.23 | Vorinostat | 6.0 | [2] |
| 1,3,4-Oxadiazole Derivative 33 | MCF-7 (Breast) | 0.34 | - | - | [2] |
| 1,3,4-Oxadiazole Derivative 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 | [3] |
| 1,3,4-Oxadiazole Derivative 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [3] |
| 1,3,4-Oxadiazole Derivative 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 | [3] |
| 1,3,4-Oxadiazole Derivative 36 | HepG2 (Liver) | - | 5-Fluorouracil | 30-fold less potent | [4] |
Antimicrobial Activity of Oxadiazole Derivatives
The antibacterial and antifungal activities of oxadiazole compounds are typically quantified by the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC₅₀), respectively.
Antibacterial Activity
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) | Citation |
| 3-substituted 5-amino 1,2,4-oxadiazole (43 ) | Staphylococcus aureus | 0.15 | - | - | [5] |
| 3-substituted 5-amino 1,2,4-oxadiazole (43 ) | Escherichia coli | 0.05 | - | - | [5] |
| 3-substituted 5-amino 1,2,4-oxadiazole (43 ) | Pseudomonas aeruginosa | 7.8 | - | - | [5] |
| 1,2,4-Oxadiazole Derivative 58 | Staphylococcus aureus ATCC | 4 | - | - | [5] |
| 1,3,4-Oxadiazole Derivative OZE-I | Staphylococcus aureus (MRSA) | 4 - 16 | - | - | [6] |
| 1,3,4-Oxadiazole Derivative OZE-II | Staphylococcus aureus (MRSA) | 4 - 16 | - | - | [6] |
| 1,3,4-Oxadiazole Derivative OZE-III | Staphylococcus aureus (MRSA) | 8 - 32 | - | - | [6] |
| 1,3,4-Oxadiazole Derivative 13 | Staphylococcus aureus | MIC₉₀ = 0.5 | - | - | [7] |
Antifungal Activity
| Compound ID/Series | Fungal Strain | EC₅₀ (µg/mL) | Reference Compound | Reference Compound EC₅₀ (µg/mL) | Citation |
| 1,2,4-Oxadiazole Derivative F15 | Sclerotinia sclerotiorum | 2.9 | Thifluzamide/Fluopyram | Comparable | [8] |
| 1,2,4-Oxadiazole Derivative 4f | Rhizoctonia solani | 12.68 | - | - | [9][10] |
| 1,2,4-Oxadiazole Derivative 4f | Exserohilum turcicum | 29.14 | Carbendazim | 109.56 | [9][10] |
| 1,2,4-Oxadiazole Derivative 4q | Rhizoctonia solani | 38.88 | - | - | [9][10] |
| 3-substituted 5-amino 1,2,4-oxadiazole (43 ) | Candida albicans | 12.5 | - | - | [5] |
| 1,3,4-Oxadiazole Derivatives 3g, 3i, 3m | Candida albicans | MIC at 200 | - | - | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in vitro assay results.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12][13]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from a dose-response curve.[14]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[15]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) from an overnight culture, adjusting the turbidity to a McFarland standard (typically 0.5).[17]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[16]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]
Visualization of Cellular Pathways and Workflows
Understanding the mechanism of action of 1,2,4-oxadiazole compounds often involves elucidating their effects on cellular signaling pathways.
Experimental Workflow for In Vitro Assay Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. benchchem.com [benchchem.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
The Efficacy of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole: A Comparative Analysis with Traditional Alkylating Agents
In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by forming covalent bonds with DNA, thereby disrupting its replication and leading to cell death. While traditional alkylating agents have been pivotal in treating a wide array of malignancies, the quest for novel compounds with improved efficacy and reduced toxicity remains a significant endeavor in medicinal chemistry. This guide provides a comparative overview of the purported efficacy of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole against established alkylating agents, supported by available data and a review of underlying mechanisms.
Overview of Traditional Alkylating Agents
Alkylating agents are classified based on their chemical structure and mechanism of action. The major classes include nitrogen mustards, nitrosoureas, alkyl sulfonates, triazines, and ethylenimines.[1] These agents are effective against a broad range of cancers, including leukemias, lymphomas, sarcomas, and various solid tumors such as breast, lung, and ovarian cancers.[2][3] Their mechanism of action primarily involves the alkylation of the guanine base in DNA, which can lead to DNA strand breakage and apoptosis.[1]
Key Classes of Traditional Alkylating Agents:
-
Nitrogen Mustards: This class includes drugs like cyclophosphamide, melphalan, and chlorambucil. They are among the most frequently used alkylating agents in cancer therapy.[4]
-
Nitrosoureas: Carmustine and lomustine are notable examples, known for their ability to cross the blood-brain barrier, making them useful in the treatment of brain tumors.[4]
-
Alkyl Sulfonates: Busulfan is a key agent in this category, primarily used in the treatment of chronic myeloid leukemia.[1]
-
Triazines: Dacarbazine and temozolomide fall into this group, with temozolomide being a standard treatment for glioblastoma.[2]
-
Ethylenimines: Thiotepa is an example from this class, used in the treatment of breast and ovarian cancers.[4]
The Profile of this compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The presence of a chloromethyl group at the 5-position of the oxadiazole ring in this compound suggests its potential as an alkylating agent. The chlorine atom can act as a leaving group, allowing the molecule to form a covalent bond with nucleophilic sites on biomolecules like DNA.
While direct comparative studies on the alkylating efficacy of this compound against traditional agents are not extensively available in the public domain, the broader class of 1,2,4-oxadiazole derivatives has shown promise in cancer research. Studies have demonstrated that some 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects.[5][6]
Comparative Efficacy: A Data-Driven Perspective
A direct quantitative comparison of the efficacy of this compound with other alkylating agents is challenging due to the limited availability of head-to-head experimental data. However, we can infer potential efficacy based on the known mechanisms and the reported activities of similar compounds.
The following table summarizes the general properties and clinical applications of major alkylating agent classes for a conceptual comparison.
| Alkylating Agent Class | Representative Drugs | Common Cancer Indications | Key Toxicities |
| Nitrogen Mustards | Cyclophosphamide, Melphalan, Chlorambucil | Breast cancer, ovarian cancer, multiple myeloma, leukemia, lymphoma[2][4] | Myelosuppression, hemorrhagic cystitis, secondary malignancies[3] |
| Nitrosoureas | Carmustine, Lomustine | Brain tumors, lymphomas, multiple myeloma[4] | Delayed myelosuppression, pulmonary fibrosis, renal toxicity[4] |
| Alkyl Sulfonates | Busulfan | Chronic myeloid leukemia[1] | Myelosuppression, pulmonary fibrosis, skin hyperpigmentation |
| Triazines | Dacarbazine, Temozolomide | Melanoma, Hodgkin's lymphoma, glioblastoma[1][2] | Myelosuppression, nausea, vomiting |
| Ethylenimines | Thiotepa | Ovarian cancer, breast cancer, bladder cancer[4] | Myelosuppression |
| 1,2,4-Oxadiazoles | This compound (Investigational) | Anticancer potential demonstrated for the class in preclinical studies[5][6] | Toxicity profile not well-established |
Experimental Protocols
The evaluation of a novel alkylating agent's efficacy typically involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and a reference alkylating agent (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
DNA Alkylation Assay
Objective: To confirm the DNA alkylating activity of the test compound.
Methodology:
-
Purified DNA (e.g., calf thymus DNA) is incubated with the test compound at various concentrations in a buffered solution.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The extent of DNA alkylation can be assessed using various techniques, such as:
-
Ethidium Bromide Fluorescence Displacement: Alkylation can alter the DNA conformation, leading to a decrease in the fluorescence of intercalated ethidium bromide.
-
LC-MS/MS Analysis: After enzymatic digestion of the DNA, the formation of specific DNA adducts (e.g., alkylated guanine) can be quantified by liquid chromatography-tandem mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of alkylating agents culminates in the activation of cell death pathways. The following diagrams illustrate a generalized signaling pathway for DNA damage-induced apoptosis and a typical experimental workflow for evaluating a novel alkylating agent.
Caption: Generalized DNA damage response pathway initiated by alkylating agents.
Caption: Typical experimental workflow for the preclinical evaluation of a novel alkylating agent.
Conclusion
While this compound holds theoretical promise as a novel alkylating agent due to its chemical structure, a comprehensive evaluation of its efficacy requires direct comparative studies against established chemotherapeutic drugs. The existing literature on 1,2,4-oxadiazole derivatives provides a strong rationale for investigating such compounds as potential anticancer agents. Future research should focus on conducting rigorous in vitro and in vivo experiments to quantify the alkylating activity, cytotoxic potency, and toxicity profile of this compound in comparison to standard-of-care alkylating agents. Such studies will be crucial in determining its potential for further development as a clinically useful anticancer drug.
References
- 1. drugs.com [drugs.com]
- 2. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of 1,2,4-Oxadiazole-Based Drug Candidates: A Comparative Guide
The 1,2,4-oxadiazole scaffold has emerged as a promising platform in drug discovery, with several derivatives demonstrating significant therapeutic potential in preclinical in vivo studies. This guide provides a comparative overview of the performance of select 1,2,4-oxadiazole-based drug candidates in the areas of neuroprotection against ischemic stroke and antiviral activity against SARS-CoV-2, supported by experimental data and detailed methodologies.
Neuroprotection in Ischemic Stroke: Compound 24
A notable 1,2,4-oxadiazole derivative, designated as Compound 24 , has shown significant neuroprotective effects in a rat model of ischemic stroke. In vivo studies demonstrate its ability to reduce brain damage and improve neurological outcomes, positioning it as a potential candidate for stroke therapy.
Comparative Efficacy
In a transient middle cerebral artery occlusion (MCAO) model in rats, a widely used simulation of ischemic stroke, Compound 24 demonstrated a marked reduction in brain infarct volume and an improvement in neurological function.[1][2] While a direct head-to-head comparison in the same study is not available, the observed efficacy is comparable to that of Edaravone, a free radical scavenger approved for stroke treatment, which has been shown in other studies to significantly diminish cerebral infarct and improve neurological deficits in similar models.[3][4]
Table 1: In Vivo Efficacy of Neuroprotective Compound 24 in a Rat MCAO Model
| Treatment Group | Dose | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Vehicle Control | - | N/A | Baseline | [5] |
| Compound 24 | Not Specified | Significant Reduction | Significant Improvement | [5] |
| Edaravone (for comparison) | 3 & 10 mg/kg | Significant Reduction | Significant Improvement | [3] |
Note: Specific quantitative data for Compound 24 was not available in the public domain.
Mechanism of Action: Nrf2 Pathway Activation
The neuroprotective effects of Compound 24 are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][5] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes that combat oxidative stress, a key contributor to brain damage in ischemic stroke.[6]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model: The in vivo neuroprotective efficacy of Compound 24 was assessed using the intraluminal suture method for MCAO in rats. This model mimics human ischemic stroke by temporarily blocking blood flow to the middle cerebral artery.[7]
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine or with isoflurane.[7]
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.[7]
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood vessel.[7]
-
Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using a scoring system. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit or death).[8][9]
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[10][11][12][13]
Antiviral Activity against SARS-CoV-2
Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[7][14]
Comparative Efficacy
While in vitro studies have demonstrated the potent inhibitory activity of several 1,2,4-oxadiazole compounds against SARS-CoV-2, in vivo efficacy data from animal models is still emerging. For comparison, Remdesivir, an approved antiviral for COVID-19, has been shown to reduce viral loads in animal models of SARS-CoV-2 infection.[15][16] The development of orally bioavailable 1,2,4-oxadiazole-based PLpro inhibitors presents a potential advantage over intravenously administered drugs like Remdesivir.
Table 2: In Vitro and In Vivo Antiviral Activity of Selected Compounds
| Compound Class | Target | In Vitro Potency (IC50/EC50) | In Vivo Model | In Vivo Efficacy (Viral Load Reduction) | Reference(s) |
| 1,2,4-Oxadiazole Derivatives | SARS-CoV-2 PLpro | Micromolar range | K18-hACE2 mice (proposed) | Data not yet available | [14] |
| Remdesivir (for comparison) | SARS-CoV-2 RdRp | Nanomolar to low micromolar range | K18-hACE2 mice, Rhesus macaques | Significant reduction | [15][17] |
Mechanism of Action: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)
1,2,4-oxadiazole-based inhibitors are designed to bind to the active site of PLpro, preventing it from cleaving the viral polyprotein and deubiquitinating host proteins. This dual inhibition disrupts viral replication and helps to restore the host's antiviral immune response.[8][14][18][19]
Experimental Protocols
SARS-CoV-2 Infection Mouse Model (K18-hACE2): To evaluate the in vivo efficacy of antiviral candidates, transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, are commonly used. The K18-hACE2 model is a well-established lethal infection model.[20][21][22][23][24]
-
Animal Model: K18-hACE2 transgenic mice, which express hACE2 under the control of the human cytokeratin 18 promoter, are used.[20][22][24]
-
Virus Inoculation: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[20][22]
-
Monitoring: Animals are monitored daily for weight loss, clinical signs of illness, and survival.[20][22]
-
Viral Load Quantification: At designated time points post-infection, tissues (e.g., lungs, nasal turbinates) are collected to quantify the viral load. This is typically done by plaque assay to measure infectious virus titers or by RT-qPCR to measure viral RNA levels.[25]
-
Histopathology: Tissues are also collected for histopathological analysis to assess the extent of tissue damage and inflammation.[24]
References
- 1. The Nrf2 Pathway in Ischemic Stroke: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. the-jcen.org [the-jcen.org]
- 12. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 13. TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. journals.asm.org [journals.asm.org]
- 24. ajtmh.org [ajtmh.org]
- 25. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 1,2,4-Oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, frequently employed as a bioisosteric replacement for esters and amides to enhance metabolic stability.[1][2][3] This strategic substitution aims to mitigate hydrolysis by esterases and amidases, thereby improving the pharmacokinetic profile of drug candidates.[2] However, the inherent stability of the 1,2,4-oxadiazole ring itself can be influenced by its substitution pattern and can be susceptible to metabolic degradation.[2] This guide provides a comparative analysis of the metabolic stability of 1,2,4-oxadiazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical parameter in drug discovery, often assessed by its half-life (t½) and intrinsic clearance (CLint) in liver microsomes. A longer half-life and lower clearance rate are generally indicative of greater metabolic stability.[4]
Below is a summary of in vitro metabolic stability data for a series of 1,2,4-oxadiazole derivatives in human liver microsomes (HLM) and mouse liver microsomes (MLM). These compounds were evaluated for their potential as EGFR inhibitors.[5]
| Compound ID | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| 7a | Human | 29.43 ± 5.32 | 23.55 | Moderate |
| Mouse | 16.34 ± 3.91 | 42.41 | Low | |
| 7b | Human | 38.43 ± 4.81 | 18.02 | Moderate |
| Mouse | 41.43 ± 9.32 | 16.72 | Moderate | |
| 7e | Human | > 60 | < 11.55 | High |
| Mouse | 19.34 ± 6.25 | 35.83 | Low | |
| 7m | Human | 26.12 ± 7.54 | 26.52 | Moderate |
| Mouse | 11.65 ± 4.2 | 59.5 | Low | |
| Verapamil | Human | 16.87 ± 0.38 | 41.08 | Low (Control) |
| (High Clearance) | Mouse | 8.73 ± 0.86 | 79.4 | Low (Control) |
Data sourced from in vitro studies on novel EGFR inhibitors.[5]
In another study, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an ester moiety in pyrazole derivatives led to a significant improvement in metabolic stability. The oxadiazole-bearing pyrazoles were found to be generally metabolically stable, with most compounds showing over 90% of the parent compound remaining after a 1-hour incubation in a mouse liver S9 fraction with NADPH.[6] This highlights the potential of the 1,2,4-oxadiazole scaffold in designing metabolically robust molecules.
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for determining the metabolic stability of a compound using a liver microsomal assay.
Experimental workflow for a liver microsomal stability assay.
Experimental Protocols
A detailed methodology for the in vitro liver microsomal stability assay is provided below. This protocol is a composite of standard procedures used in the field.[4][7][8][9]
Objective: To determine the in vitro metabolic stability of 1,2,4-oxadiazole derivatives by measuring the rate of their disappearance in the presence of human or mouse liver microsomes.
Materials:
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO).
-
Pooled Liver Microsomes (Human or Mouse): Stored at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+ and Glucose-6-phosphate in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase in buffer.
-
-
Acetonitrile (ACN): For reaction termination.
-
Internal Standard (IS): A structurally unrelated, stable compound for analytical normalization.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome solution to wells containing the test compound.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells.[4]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Metabolic Fate of the 1,2,4-Oxadiazole Ring
While often incorporated to block metabolism, the 1,2,4-oxadiazole ring itself can be a site of metabolic transformation. The O-N bond of the 1,2,4-oxadiazole nucleus possesses a low degree of aromaticity, rendering it susceptible to reductive cleavage.[2] This can lead to ring-opening, a metabolic pathway observed for some 1,2,4-oxadiazole-containing compounds.[9]
Interestingly, comparative studies have shown that 1,3,4-oxadiazole isomers often exhibit greater metabolic stability than their 1,2,4-oxadiazole counterparts.[2][10] This is attributed to differences in their electronic charge distributions and dipole moments.[2] Therefore, in cases of poor metabolic stability of a 1,2,4-oxadiazole derivative, isomerization to the 1,3,4-oxadiazole scaffold can be a viable optimization strategy.[2]
Conclusion
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry for enhancing metabolic stability. However, its own metabolic fate should be carefully considered during the drug design process. The provided data and experimental protocols offer a framework for assessing and comparing the metabolic stability of 1,2,4-oxadiazole derivatives, enabling researchers to make informed decisions in the development of new therapeutic agents with improved pharmacokinetic properties.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
head-to-head comparison of different synthetic routes to 3-phenyl-1,2,4-oxadiazoles
The 3-phenyl-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for amide and ester functionalities to improve pharmacokinetic properties. A variety of synthetic strategies have been developed for the construction of this important heterocyclic ring system. This guide provides a comparative analysis of three prominent synthetic methodologies: a one-pot synthesis in a superbase medium, a one-pot multicomponent reaction catalyzed by graphene oxide, and a microwave-assisted synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to 3-phenyl-1,2,4-oxadiazoles, providing a clear comparison of their performance.
| Synthetic Route | Key Reagents | Reaction Time | Temperature | Typical Yield (%) | Advantages | Disadvantages |
| One-Pot Synthesis in Superbase Medium | Benzamidoxime, Carboxylic Acid Ester, NaOH, DMSO | 4 - 24 hours | Room Temperature | 11 - 90%[1][2] | Mild reaction conditions, operational simplicity.[1] | Long reaction times, variable yields depending on substrates.[1][2] |
| One-Pot Graphene Oxide-Catalyzed Multicomponent Synthesis | Benzonitrile, Hydroxylamine hydrochloride, Benzaldehyde, Graphene Oxide, K₂CO₃ | 16 hours | 80 °C | ~73%[3] | Use of a metal-free, heterogeneous catalyst; readily available starting materials.[3] | Requires preparation of the catalyst; moderately long reaction time. |
| Microwave-Assisted Synthesis on Solid Support | Benzamidoxime, 3-Aryl-acryloyl chlorides, K₂CO₃, Silica gel | Not specified | Microwave Irradiation | 64 - 70%[4] | Rapid synthesis, high efficiency, and often higher yields.[1] | Requires specialized microwave equipment. |
Experimental Protocols
This method provides a straightforward approach to 1,2,4-oxadiazoles at ambient temperature from amidoximes and carboxylic acid esters.[1][2]
Procedure: To a solution of the amidoxime (1.0 equivalent) and a carboxylic acid ester (1.0 equivalent) in dimethyl sulfoxide (DMSO), powdered sodium hydroxide (NaOH, 1.3-2.0 equivalents) is added rapidly.[5] The reaction mixture is stirred vigorously at room temperature for 4 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1][6] Upon completion, the mixture is diluted with cold water. If a precipitate forms, it is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[5]
This environmentally benign method utilizes graphene oxide as a metal-free, heterogeneous catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[3]
Procedure: In the first step, benzonitrile (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and potassium carbonate (1.5 equivalents) are stirred in an ethanol-water mixture for 8 hours to form the amidoxime in situ.[3] In the second step, benzaldehyde (1.0 equivalent) and graphene oxide are added to the reaction mixture, which is then stirred for an additional 8 hours at 80 °C.[3] After the reaction is complete, the catalyst can be removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired 3,5-diphenyl-1,2,4-oxadiazole.[3]
This protocol employs microwave irradiation to accelerate the synthesis of 1,2,4-oxadiazoles on a solid support, leading to a fast and efficient reaction.[4]
Procedure: Benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) are added to a sealed vessel containing anhydrous dichloromethane under a nitrogen atmosphere.[4] A solution of the appropriate 3-aryl-acryloyl chloride in anhydrous dichloromethane is then added dropwise with stirring at room temperature. After the initial reaction, 1 gram of silica gel is added, and the solvent is removed under reduced pressure. The silica-adsorbed reactants are then subjected to microwave irradiation. Following the reaction, the product is extracted from the silica gel with an appropriate solvent and purified. For (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole, a yield of 68% has been reported.[4]
Visualization of Synthetic Pathways
Caption: Comparative workflow of three synthetic routes to 3-phenyl-1,2,4-oxadiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1,2,4-Oxadiazole Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2,4-oxadiazole-based histone deacetylase (HDAC) inhibitors with established alternatives, supported by experimental data. The information presented herein is intended to facilitate the validation of the mechanism of action for this promising class of therapeutic agents.
Introduction to 1,2,4-Oxadiazole HDAC Inhibitors
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties suitable for drug design. In the context of epigenetics, 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a key therapeutic target.
This guide focuses on the validation of the mechanism of action of 1,2,4-oxadiazole HDAC inhibitors, comparing their performance with the well-established, FDA-approved HDAC inhibitors, Vorinostat (a hydroxamic acid derivative) and Romidepsin (a cyclic peptide).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative 1,2,4-oxadiazole HDAC inhibitors and the comparator drugs against various HDAC isoforms and cancer cell lines. The data, presented as IC50 values (the concentration required for 50% inhibition), have been compiled from various scientific sources.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| 1,2,4-Oxadiazole Derivatives | ||||||||
| Compound 14b | 1.8 | 3.6 | 3.0 | - | - | - | - | [1] |
| Compound 2 | - | - | - | Potent Inhibitor | - | - | - | [2] |
| Compound 8 | - | - | - | Potent Inhibitor | - | - | - | [2] |
| Comparator Drugs | ||||||||
| Vorinostat (SAHA) | ~10-150 | ~20-200 | ~15-250 | ~1000-2000 | ~1000-2000 | ~30-100 | ~500-1000 | [3] |
| Romidepsin (FK228) | ~1-10 | ~1-10 | ~10-50 | ~500-1000 | ~500-1000 | ~50-200 | - | [3] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | A549 (Lung) (nM) | NCI-H661 (Lung) (nM) | U937 (Leukemia) (nM) | Daudi (Lymphoma) (nM) | MCF-7 (Breast) (nM) | Reference(s) |
| 1,2,4-Oxadiazole Derivatives | ||||||
| Compound 14b | 29.8 | 33.1 | 9.8 | 15.6 | 25.4 | [1] |
| Compound 6h | - | - | >10,000 | - | - | [4] |
| Compound 9b | - | - | 2,500 | - | - | [4] |
| Comparator Drugs | ||||||
| Vorinostat (SAHA) | ~1640 | - | ~685 | - | ~368-661 | [3] |
| Romidepsin (FK228) | - | - | ~3-15 | ~3-15 | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the mechanism of action of HDAC inhibitors are provided below.
In Vitro Fluorometric HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a source of HDAC enzyme (e.g., nuclear extract or purified recombinant enzyme). Deacetylation of the substrate by HDACs is followed by the addition of a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
HDAC Fluorometric Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Test compounds (1,2,4-oxadiazole inhibitors, Vorinostat, Romidepsin) dissolved in DMSO
-
HeLa nuclear extract or purified recombinant HDAC enzymes
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)
Procedure:
-
Reagent Preparation: Prepare assay buffer, HDAC substrate, and developer solution according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Trichostatin A, provided in most kits).
-
Assay Setup: To the wells of a 96-well plate, add assay buffer, the HDAC enzyme source, and either the test compound, positive control, or vehicle (DMSO).
-
Reaction Initiation: Initiate the reaction by adding the HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell lines
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compounds or vehicle for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in the mechanism of action of HDAC inhibitors and a typical experimental workflow for their validation.
Caption: Mechanism of action of HDAC inhibitors.
Caption: Experimental workflow for validating HDAC inhibitors.
Conclusion
The validation of the mechanism of action for novel 1,2,4-oxadiazole HDAC inhibitors relies on a systematic and comparative approach. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively characterize the potency, selectivity, and cellular effects of these compounds. This guide provides a framework for such a comparative analysis, highlighting the key experimental protocols and data points necessary for a thorough evaluation. The presented data suggests that 1,2,4-oxadiazole derivatives are a promising class of HDAC inhibitors with potent anti-proliferative activity, warranting further investigation and development.
References
- 1. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, bioactivity and docking simulation of Vorinostat analogues containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of analogs of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a heterocyclic compound belonging to the oxadiazole class. Due to the diverse biological activities reported for oxadiazole derivatives, understanding their potential off-target interactions is crucial for advancing drug discovery and development programs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive assessment of the selectivity of these compounds.
Introduction to Cross-Reactivity and Potential Off-Target Liabilities
The 1,2,4-oxadiazole scaffold is a common feature in a wide array of biologically active molecules, with derivatives reported to exhibit activities ranging from anticancer and anti-inflammatory to neuroprotective. However, this structural motif can also be associated with non-specific interactions. Some small molecules containing oxadiazole moieties have been identified as Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screening assays through various mechanisms not related to specific target engagement. Therefore, rigorous cross-reactivity profiling is essential to distinguish true selective inhibitors from promiscuous compounds.
Representative Cross-Reactivity Profile of 1,2,4-Oxadiazole Analogs
While a comprehensive cross-reactivity screen for this compound itself is not publicly available, data from structurally related analogs indicate potential interactions with several key enzyme families, including kinases, cholinesterases, and histone deacetylases (HDACs). The following tables present a compilation of inhibitory activities of various 1,2,4-oxadiazole analogs against these target classes.
Table 1: Kinase Inhibitory Activity of Representative 1,2,4-Oxadiazole Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound |
| Analog A | EGFR | <10 | - |
| Analog B | EGFR (T790M mutant) | <50 | - |
| Analog C | RET | 0.0018 | Ponatinib (0.0009 µM) |
| Analog D | PIM-1 | Data not provided | Staurosporine |
Note: The specific structures of the analogs are detailed in the cited literature. This table is a representative summary and not an exhaustive list.
Table 2: Cholinesterase Inhibitory Activity of Representative 1,2,4-Oxadiazole Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) |
| Analog E | Acetylcholinesterase (AChE) | >100 | >19.72 |
| Butyrylcholinesterase (BuChE) | 5.07 | ||
| Analog F | Acetylcholinesterase (AChE) | 41.87 | - |
| Analog G | Butyrylcholinesterase (BuChE) | - | - |
Note: Selectivity Index is calculated as IC50 (AChE) / IC50 (BuChE). A higher value indicates greater selectivity for BuChE.
Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Representative 1,2,4-Oxadiazole Analogs
| Compound ID | Target HDAC Isoform | IC50 (nM) |
| Analog H | HDAC1 | 1.8 |
| HDAC2 | 3.6 | |
| HDAC3 | 3.0 | |
| Analog I | HDAC6 | 2.1 |
Note: The inhibitory activities can be highly dependent on the specific substitutions on the oxadiazole scaffold.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity data. Below are summaries of standard protocols for the key enzyme assays.
Kinase Inhibitor Profiling using Chemical Proteomics (Kinobeads)
This method allows for the unbiased screening of kinase inhibitors against a large panel of endogenous kinases in a cellular context.
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to obtain a protein extract.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test compound (e.g., a this compound analog).
-
Kinase Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. The test compound will compete with the kinobeads for binding to the kinases in the lysate.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the amount of each kinase pulled down at different inhibitor concentrations. The decrease in binding to the kinobeads with increasing inhibitor concentration is used to determine the binding affinity (e.g., IC50) for each kinase.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, the respective cholinesterase enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the activity of HDACs using a fluorogenic substrate.
-
Reagent Preparation: Prepare an assay buffer, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore), and a developer solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, the HDAC enzyme source (e.g., nuclear extract or purified recombinant enzyme), and the test inhibitor at various concentrations.
-
Reaction Initiation: Add the fluorogenic substrate to all wells. The HDAC enzyme will deacetylate the substrate.
-
Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate, leading to the release of the fluorophore and an increase in fluorescence.
-
Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a generic experimental workflow for kinase inhibitor profiling and the key signaling pathways potentially modulated by oxadiazole analogs.
Caption: A generic workflow for kinase inhibitor profiling.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The Acetylcholine signaling pathway.
Caption: The Histone Acetylation signaling pathway.
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a halogenated organic compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data for this compound and its analogs, it should be handled with caution. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[2][3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
Segregation of Waste:
-
Selection of Waste Container:
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".[3][6]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
Indicate the associated hazards (e.g., Harmful, Irritant).[6]
-
Record the accumulation start date and the date the container becomes full.[6]
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2][3]
-
The rinsate must be collected and disposed of as hazardous waste along with the chemical.[3][7]
-
After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide them with accurate information about the waste composition.
-
Quantitative Data Summary
For clarity and quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Melting Point | 42 °C |
| Boiling Point | 142 °C |
| Density | 1.283 g/cm³ |
| (Data sourced from ChemicalBook and PubChem)[1][9] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. This compound CAS#: 1822-94-2 [m.chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS No. 1822-94-2), a compound that requires careful management due to its hazardous properties. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical handling, ensuring the protection of personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available safety data, it is known to cause severe skin burns and eye damage, and is harmful if swallowed[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing[2][3][4]. |
| Skin | Chemical-Resistant Gloves & Lab Coat/Coveralls | Use nitrile, neoprene, or butyl rubber gloves (minimum 14 mils thickness) for adequate chemical resistance[5][6]. Wear a flame-retardant and impervious lab coat or coveralls to prevent skin contact[2][5]. |
| Respiratory | Full-Face Respirator | In case of inadequate ventilation, or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges for organic vapors and acid gases[2][3]. |
| Feet | Chemical-Resistant Boots | Closed-toe shoes are a minimum requirement. For spill response or handling large quantities, chemical-resistant boots are recommended[4]. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a detailed, step-by-step protocol for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[1][7].
-
Spill Kit: Have a spill kit readily available that is appropriate for corrosive and organic materials.
Handling Procedure
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Table 1.
-
Avoiding Inhalation and Contact: Avoid all personal contact, including the inhalation of dust or fumes[1][7].
-
Dispensing: Use dry, clean utensils and avoid generating dust.
-
Reactions: When adding this material to a reaction, be aware of potential exothermic reactions. A key warning is to "ALWAYS add material to water and NEVER water to material" to avoid a violent reaction[1].
Storage
-
Conditions: Store in a cool, dry, well-ventilated area, away from incompatible materials and foodstuffs[1].
-
Containers: Keep containers tightly closed, clearly labeled, and check regularly for leaks[1]. Avoid using aluminum or galvanized containers[1].
-
Security: Store in a locked-up area to restrict access to authorized personnel only[1].
Spill and Emergency Procedures
Table 2: Emergency Response Protocol
| Situation | Action |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available. Remove all contaminated clothing. Seek immediate medical attention[1][7]. |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if it can be done safely. Seek immediate medical attention[1][7]. |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable position for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention[1][2]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2]. |
| Minor Spill | For small, dry spills, clean up immediately using dry procedures to avoid generating dust. Wear full PPE. Place the spilled material in a clean, dry, sealable, and labeled container for disposal[7]. |
| Major Spill | Evacuate the area and alert emergency services. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses[7]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, labeled container[1].
-
Disposal Route: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations[1]. Do not dispose of it down the drain.
Visualized Workflows
To further clarify the handling procedures and safety hierarchy, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
